Product packaging for Dipentyl maleate(Cat. No.:CAS No. 10099-71-5)

Dipentyl maleate

Cat. No.: B1670392
CAS No.: 10099-71-5
M. Wt: 256.34 g/mol
InChI Key: NFCMRHDORQSGIS-KTKRTIGZSA-N
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Description

Contextual Overview of Maleate (B1232345) Esters in Chemical Science

Maleate esters are a class of organic molecules derived from maleic acid, a dicarboxylic acid with a cis double bond chemicalbull.comnih.gov. The esterification of maleic acid or its anhydride (B1165640) with alcohols yields maleate esters chemicalbull.comwikipedia.orggoogle.com. These compounds are significant in chemical science due to their diverse applications and reactivity. The presence of the carbon-carbon double bond and the ester functionalities allows them to participate in various chemical reactions, including Michael addition and Diels-Alder reactions wikipedia.orggoogle.com. Maleate esters find uses in various sectors, including the chemical, plastics, and pharmaceutical industries chemicalbull.com. They can function as cross-linking agents, intermediates in synthesis, monomers in polymer production, and plasticizers chemicalbull.comwikipedia.orgontosight.aipan.pl. For instance, diethyl maleate is used in the production of pesticides and as a monomer in polymer synthesis wikipedia.org. Dibutyl maleate is utilized as a plasticizer for plastics and in the production of coatings, detergents, drugs, and solvents pan.pl.

Significance of Dipentyl Maleate within Ester Chemistry

Within the broader field of ester chemistry, this compound holds significance as a specific diester of maleic acid with longer alkyl chains compared to simpler maleates like diethyl or dibutyl maleate chemicalbook.comchemicalbook.comwikipedia.orgpan.pl. The properties and potential applications of maleate esters can be influenced by the length and structure of the esterifying alcohol researchgate.net. While research on maleate esters in general is extensive, specific studies focusing solely on this compound may explore its unique physical properties, reactivity, and potential uses that differentiate it from its shorter-chain counterparts. Its physical properties include a boiling point estimated between 263–300°C or 319.58°C and a density around 0.981 to 1.0077 chemicalbook.comchemicalbook.com.

Historical Development of Research on Unsaturated Dicarboxylic Acid Esters

Research into unsaturated dicarboxylic acid esters, including maleates, has evolved over time, driven by their utility in various chemical processes and material science applications chemicalbull.comgoogle.comresearchgate.net. Early research likely focused on their synthesis and basic reactivity, such as esterification and reactions involving the carbon-carbon double bond wikipedia.orggoogle.compan.pl. Historically, these compounds have been important intermediates in organic synthesis and polymer chemistry google.comresearchgate.net. The development of new catalytic methods has played a role in improving the efficiency and selectivity of their synthesis google.compan.pl. Studies on the kinetics of esterification reactions involving maleic anhydride and alcohols have also contributed to the historical understanding of how these esters are formed pan.pl. Research has also explored the properties of polymers derived from unsaturated dicarboxylic acids and their esters researchgate.netmdpi.com.

Current Research Landscape and Emerging Trends for the Chemical Compound

The current research landscape for this compound exists within the broader context of studies on maleate esters and unsaturated dicarboxylic acid derivatives. While specific research solely on this compound might be limited compared to more common maleate esters, it is likely explored in areas such as:

Plasticizer applications: Given that other maleate esters like dibutyl maleate are used as plasticizers, this compound may be investigated for similar applications, potentially offering different properties due to the longer alkyl chains pan.plresearchgate.net. Research is ongoing to find biodegradable alternatives to traditional plasticizers, and maleate esters are being explored in this context researchgate.netpublish.csiro.au.

Synthesis and Catalysis: Development of more efficient and environmentally friendly synthesis methods for maleate esters, including this compound, using various catalysts like ionic liquids or enzymes, is an ongoing area of research google.compan.plmdpi.com.

Polymer Chemistry: Unsaturated dicarboxylic acid esters are used as monomers or co-monomers in the synthesis of various polymers, such as polyesters and polyurethanes wikipedia.orgontosight.airesearchgate.netmdpi.com. Current research may involve incorporating this compound into new polymer structures to tailor material properties mdpi.comrsc.org. Studies are investigating the influence of the ester structure on polymerization kinetics and network structure rsc.org.

Environmental Fate and Biodegradation: With increasing awareness of environmental impact, the biodegradation of plasticizers, including maleate esters, is a relevant research area researchgate.netpublish.csiro.auscience.gov. Studies are assessing the persistence and degradation pathways of these compounds in different environments publish.csiro.auscience.gov.

Emerging trends in the field of maleate ester research, which may encompass this compound, include the design of greener plasticizers and the use of biocatalysis for their synthesis researchgate.netpublish.csiro.aumdpi.com.

Identification of Key Research Gaps and Motivations for Further Study

Despite the existing research on maleate esters, several research gaps likely exist specifically concerning this compound. Key areas requiring further investigation and motivating future studies include:

Detailed Physical and Chemical Properties: While some basic properties are known, a comprehensive characterization of this compound's physical and chemical properties, including solubility in various solvents, thermal stability profiles, and spectroscopic data, may be less extensive compared to more widely studied esters chemicalbook.comchemicalbook.com.

Structure-Property Relationships: A deeper understanding of how the specific pentyl ester groups in this compound influence its behavior in different applications, such as plasticization efficiency, compatibility with various polymers, and reactivity in specific chemical transformations, is needed researchgate.net.

Specific Applications: While general applications of maleate esters are known, the specific efficacy and performance of this compound in areas like plasticizers, lubricants, or as a synthetic intermediate for particular target molecules require dedicated research chemicalbull.compan.plresearchgate.net.

Environmental Impact and Biodegradation Pathways: More detailed studies on the biodegradation rates and pathways of this compound in different environmental matrices are crucial for assessing its environmental footprint publish.csiro.auscience.gov.

Toxicology and Safety Data (excluding dosage/administration and adverse effects): While general information about maleate esters might exist, specific toxicological profiles for this compound, beyond basic irritant potential, may be limited, necessitating further study to understand its interaction with biological systems guidechem.comscbt.com. Note: As per instructions, this section will not include dosage/administration or adverse effect profiles.

The motivation for further study stems from the potential of this compound as a versatile chemical compound. Filling these research gaps would provide a more complete understanding of its behavior, enabling its optimized use in existing applications and potentially uncovering novel uses in areas such as sustainable materials, advanced lubricants, or specialized chemical synthesis.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound10099-71-5
Maleic acid444266
Diethyl maleate5271566
Dibutyl maleate16482
Maleic anhydride7911
1-Pentanol (B3423595)111-70-6

Interactive Data Tables

However, based on the available data, a simple data table for the known physical properties of this compound can be presented:

PropertyValueSource
CAS Number10099-71-5 chemicalbook.commedkoo.comchemicalbook.com
Molecular FormulaC₁₄H₂₄O₄ chemicalbook.comchemicalbook.com
Molecular Weight256.34 g/mol chemicalbook.comchemicalbook.com
AppearanceLiquid chemicalbook.comchemicalbook.com
Density0.981 - 1.0077 (estimate) chemicalbook.comchemicalbook.com
Boiling Point263–300°C or 319.58°C (estimate) chemicalbook.comchemicalbook.com
Refractive Index1.4650 (estimate) chemicalbook.comchemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H24O4 B1670392 Dipentyl maleate CAS No. 10099-71-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10099-71-5

Molecular Formula

C14H24O4

Molecular Weight

256.34 g/mol

IUPAC Name

dipentyl (Z)-but-2-enedioate

InChI

InChI=1S/C14H24O4/c1-3-5-7-11-17-13(15)9-10-14(16)18-12-8-6-4-2/h9-10H,3-8,11-12H2,1-2H3/b10-9-

InChI Key

NFCMRHDORQSGIS-KTKRTIGZSA-N

SMILES

CCCCCOC(=O)C=CC(=O)OCCCCC

Isomeric SMILES

CCCCCOC(=O)/C=C\C(=O)OCCCCC

Canonical SMILES

CCCCCOC(=O)C=CC(=O)OCCCCC

Appearance

Solid powder

Other CAS No.

20314-74-3
10099-71-5

physical_description

Liquid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Diamyl maleate;  AI3-00418;  AI3 00418;  AI300418

Origin of Product

United States

Advanced Synthetic Methodologies for Dipentyl Maleate

Esterification Pathways: Mechanisms and Optimization

Esterification is a fundamental organic reaction where a carboxylic acid reacts with an alcohol to form an ester and water. For the synthesis of dipentyl maleate (B1232345), this involves the reaction between maleic acid (a dicarboxylic acid) and 1-pentanol (B3423595) (a primary alcohol).

The general mechanism for acid-catalyzed esterification involves the protonation of the carboxylic acid, making the carbonyl carbon more susceptible to nucleophilic attack by the alcohol. Following the attack, a tetrahedral intermediate is formed, followed by proton transfer, elimination of water, and finally deprotonation to yield the ester.

Optimization of esterification reactions for high yield and purity of dipentyl maleate involves controlling various parameters, including the molar ratio of reactants, catalyst type and concentration, reaction temperature, reaction time, and the removal of the water byproduct.

Direct Esterification with Catalytic Systems

Direct esterification involves the reaction of maleic acid with 1-pentanol. Catalysts are crucial in accelerating this reaction and improving the yield.

Homogeneous Catalysis for High-Yield Synthesis (e.g., p-toluenesulfonic acid, sulfuric acid, ferric salts)

Homogeneous catalysts are in the same phase as the reactants, typically liquid. Common homogeneous acid catalysts used in esterification include strong mineral acids like sulfuric acid and organic sulfonic acids such as p-toluenesulfonic acid. Ferric salts have also been investigated as catalysts for esterification reactions.

p-Toluenesulfonic acid: p-toluenesulfonic acid is a strong organic acid that effectively catalyzes the esterification of carboxylic acids with alcohols. Its use in the synthesis of dibutyl maleate from maleic anhydride (B1165640) and n-butyl alcohol has been reported, achieving a high yield under reflux conditions with water removal. researchgate.net

Sulfuric acid: Concentrated sulfuric acid is a widely used and effective catalyst for esterification due to its strong acidity. Its application in the synthesis of n-amyl malate (B86768) and isoamyl malate from malic acid and n (iso) amyl alcohol has been reported, using a one-step method with heating reflux reaction. google.com

Ferric salts: Ferric sulfate (B86663) (Fe₂(SO₄)₃) has shown high activity in catalyzing the esterification of free fatty acids with methanol (B129727), achieving high conversion rates under specific conditions. researchgate.net While this research specifically mentions methanol and fatty acids, it indicates the potential catalytic activity of ferric salts in esterification processes.

Research findings on the catalytic activities of p-toluenesulfonic acid, sulfuric acid, and ferric chloride hexahydrate, among others, in the synthesis of dibutyl maleate have been compared. researchgate.net

Heterogeneous Catalysis for Sustainable Production (e.g., carbon-based solid acid catalysts)

Heterogeneous catalysts are in a different phase from the reactants, typically solid catalysts used in liquid or gas-phase reactions. They offer advantages in terms of ease of separation from the reaction mixture and potential for reusability, aligning with principles of sustainable chemistry.

Carbon-based solid acid catalysts have emerged as environmentally friendly alternatives to traditional homogeneous acid catalysts for esterification reactions. nih.gov, mdpi.com These catalysts are often synthesized by modifying carbon materials with acidic functional groups, such as sulfonic acid groups. nih.gov, mdpi.com, researchgate.net

Studies have explored the development and application of carbon-based solid acid catalysts derived from various sources, including lipid-extracted microalgal residue, for esterification reactions. nih.gov The catalytic activity of these materials is influenced by their preparation methods, including carbonization and acidification processes. mdpi.com For instance, carbon-based solid acids prepared by surface modification of bio-char with sulfuric acid or sulfuryl chloride have shown promising catalytic activity in the esterification of oleic acid. nih.gov

Microwave-Assisted Esterification Techniques

Microwave irradiation can significantly accelerate chemical reactions by efficiently heating the reaction mixture. Microwave-assisted esterification has been explored as a method to reduce reaction times and improve energy efficiency. researchgate.net, nih.gov, mdpi.com

While specific studies on microwave-assisted synthesis of this compound were not extensively detailed in the search results, research on microwave-assisted heterogeneous esterification of dibutyl maleate using catalysts like Amberlyst-15 has been reported. researchgate.net, researchgate.net These studies demonstrate the potential of microwave irradiation to enhance the kinetics of maleate esterification reactions. Optimization using techniques like Response Surface Methodology has been applied to determine optimal parameters for microwave-assisted esterification processes, considering factors such as mole ratio, temperature, and catalyst loading. researchgate.net Microwave irradiation can lead to high conversions and fast reaction times in esterification reactions. nih.gov

Ultrasonic-Assisted Synthesis Approaches

Ultrasonic irradiation, or sonication, involves the use of high-frequency sound waves to induce cavitation in a liquid medium. This can create localized hotspots, high pressures, and turbulent flow, which can enhance mass transfer and reaction rates in chemical synthesis. ijsssr.com

Ultrasonic-assisted synthesis has been explored for various organic reactions, including esterification. nih.gov The application of ultrasound can lead to faster reaction times and higher yields compared to conventional methods. ijsssr.com, nih.gov While direct studies on ultrasonic-assisted synthesis of this compound were not prominently found, the general principles and observed benefits of sonication in other esterification and organic synthesis reactions suggest its potential applicability for the synthesis of this compound. ijsssr.com, nih.gov, researchgate.net, nih.gov Ultrasound can improve efficiency and selectivity by facilitating better reactant mixing and dispersion. ijsssr.com

Transesterification Approaches for Ester Exchange

Transesterification is a process that involves the exchange of the organic group of an ester with the organic group of an alcohol. This method can be used to synthesize a new ester from an existing one. While direct esterification of maleic acid with 1-pentanol is the primary route for this compound synthesis, transesterification could potentially be used to produce this compound from another maleate ester and 1-pentanol.

For example, transesterification reactions are employed in the production of biodiesel, involving the reaction of triglycerides with an alcohol (like methanol or ethanol) in the presence of a catalyst. researchgate.net Alkyltin compounds have also been reported as catalysts for transesterification reactions, such as the transesterification of methyl methacrylate (B99206) with dimethylaminoethanol. google.com

While specific examples of transesterification directly yielding this compound were not detailed in the provided search results, the general principles of transesterification, which involve the reaction between an ester and an alcohol catalyzed by acids or bases, could theoretically be applied. wikipedia.org, google.com This would involve reacting a maleate ester (e.g., dimethyl maleate) with 1-pentanol to produce this compound and the corresponding alcohol (e.g., methanol).

Chemo-Enzymatic Synthesis Routes

Chemo-enzymatic synthesis routes combine chemical and enzymatic steps to leverage the benefits of both approaches. Enzymes, particularly lipases, are known for their high chemo-, regio-, and stereoselectivity, operating under mild reaction conditions (typically 20–50 °C and pH 5–9) acs.org. This contrasts with traditional chemical catalysis which often requires harsh conditions. While direct chemo-enzymatic synthesis of this compound is not extensively detailed in the provided search results, the broader application of enzymes in synthesizing maleate esters and similar compounds suggests potential for this approach. For instance, enzymes have been successfully employed in the synthesis of other maleate derivatives and polyesters under solventless conditions researchgate.net. Chemo-enzymatic methods can lead to reduced waste generation and lower energy consumption compared to purely chemical routes acs.org.

Solvent-Free Synthesis Methodologies

Solvent-free synthesis methodologies aim to eliminate or significantly reduce the use of organic solvents in chemical reactions. This approach offers several advantages, including reduced pollution, lower costs, and simplified processes cmu.edu. In the context of esterification, solvent-free conditions can lead to higher reactant concentrations, potentially improving reaction kinetics chemistrydocs.com. While specific examples of solvent-free synthesis solely for this compound are not prominently featured, the successful application of solvent-free conditions in the synthesis of other maleate esters and in various organic transformations, such as Michael addition reactions, highlights the feasibility and growing interest in this methodology cmu.edursc.org. For example, the Michael addition of amines to maleate esters has been achieved under solvent-free conditions tandfonline.com. The development of solvent-free methods for this compound synthesis would align with green chemistry principles by minimizing the environmental impact associated with solvent use and disposal.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing more sustainable and environmentally friendly production methods. Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances kahedu.edu.in.

Reduction of By-products and Waste Generation

Minimizing by-products and waste is a core principle of green chemistry kahedu.edu.in. In the synthesis of esters like this compound, water is a common byproduct of the esterification reaction. Efficient removal of water can drive the reaction equilibrium towards product formation, potentially increasing yield and reducing the need for excess reactants. google.com Traditional acid-catalyzed esterification can sometimes lead to undesirable side reactions and the generation of corrosive acidic wastewater researchgate.net. Developing alternative catalytic systems and reaction conditions that minimize side product formation is essential for reducing waste. The use of solid acid catalysts, for example, can offer advantages in terms of easier separation and potential reusability compared to homogeneous acid catalysts, thereby reducing waste streams. google.comresearchgate.net

Energy Efficiency in Reaction Processes

Improving energy efficiency in chemical synthesis is another critical aspect of green chemistry kahedu.edu.in. Esterification reactions often require heating to achieve suitable reaction rates. Exploring methods that reduce energy consumption, such as optimizing reaction temperatures and times, utilizing alternative energy sources, or employing more active catalysts that function at lower temperatures, is important. Microwave-assisted synthesis, for instance, is a technique that can offer faster reaction rates and improved energy efficiency compared to conventional heating methods researchgate.netresearchgate.net. While specific data on energy efficiency improvements for this compound synthesis using these methods are not detailed, the general principles apply to esterification reactions.

Development of Reusable Catalytic Systems

The development of reusable catalytic systems is a key strategy in green chemistry to reduce waste and improve process economics kahedu.edu.in. Homogeneous catalysts, while effective, are often difficult to separate from the reaction mixture, leading to their loss and potential environmental concerns. Heterogeneous catalysts, such as solid acids or immobilized enzymes, can be more easily recovered and reused over multiple reaction cycles researchgate.netgoogle.comresearchgate.net. Ionic liquids have also shown potential as reusable catalysts in esterification reactions researchgate.net. Research into designing and implementing reusable catalysts for this compound synthesis would contribute significantly to a greener process. Studies on the synthesis of other maleate esters have demonstrated the reusability of catalysts like acid zeolite and ferric sulfate in esterification processes. google.comresearchgate.net

Synthesis of Specialized this compound Derivatives

The synthesis of specialized this compound derivatives involves modifying the basic this compound structure to impart specific properties or functionalities. This can include reactions at the double bond of the maleate moiety or modifications to the pentyl chains. While detailed synthetic routes for a wide range of this compound derivatives are not provided, the reactivity of the maleate double bond is well-established. Maleate esters can undergo reactions such as Michael additions and cycloadditions, which can be utilized to synthesize derivatives with diverse structures rsc.orgtandfonline.comacs.org. For example, the aza-Michael addition to maleate esters has been used to synthesize various derivatives tandfonline.com. The synthesis of copolymers involving maleate monomers also represents a way to create specialized materials with tailored properties researchgate.net. The functionalization of maleate esters through enzymatic or chemical routes allows for the creation of novel compounds with potential applications in various fields, including polymers and materials science researchgate.netresearchgate.net.

Strategies for Functional Group Derivatization

Maleate esters, including this compound, offer several sites for functional group derivatization due to the presence of the carbon-carbon double bond and the ester groups. These sites can undergo various reactions to introduce new functionalities or modify the existing ones.

The carbon-carbon double bond in the maleate structure is a dienophile and can participate in reactions such as the Diels-Alder reaction wikipedia.org. It is also susceptible to Michael addition reactions, particularly with amines, which is a key step in the formation of polyaspartic esters wikipedia.orgmdpi.com. This reaction involves the addition of an active hydrogen atom from a primary amine across the double bond of the maleate ester, converting the primary amine into a more sterically hindered aliphatic secondary amine mdpi.com. This modification is utilized in the development of coatings, adhesives, sealants, and elastomers wikipedia.orgmdpi.com.

Ester exchange reactions are another strategy for modifying maleate esters. These reactions involve transesterification with other alcohols to alter the alkyl chains attached to the carboxyl groups mdpi.com. Acid-catalyzed ester exchange typically involves the activation of the ester carbonyl group by a protonic acid, increasing its electrophilicity mdpi.com. Studies have investigated ester exchange reactions using various monohydric alcohols and catalysts like titanium isopropoxide to prepare modified polyaspartic esters derived from diethyl maleate mdpi.com. This approach could be adapted to modify this compound by exchanging the pentyl groups with other alkyl or functionalized alkyl groups.

Functionalization can also occur through reactions involving the alpha-protons to the carbonyl groups, which exhibit some acidity chemistrydocs.com. While direct alkylation of maleate esters in this position might be challenging, related compounds like maleic acid and its derivatives have been explored for alkylation reactions scispace.com.

Transition-metal-catalyzed reactions can also be employed for the derivatization of maleate esters. For example, palladium-catalyzed dicarboalkoxylation of terminal alkynes has been shown to stereoselectively yield maleate derivatives tandfonline.com. Rhodium(III)-catalyzed annulation reactions involving maleate esters have also been reported for the synthesis of heterocyclic compounds, demonstrating the potential for incorporating the maleate structure into more complex molecular architectures researchgate.netresearcher.life.

Furthermore, maleate esters can serve as dipolarophiles in 1,3-dipolar cycloaddition reactions, such as those with nitrones, leading to the formation of isoxazolidine (B1194047) rings researchgate.net.

Stereoselective Synthesis of Maleate Isomers

Maleate esters are the cis (Z) isomers of butenedioic acid diesters, while fumarate (B1241708) esters are the trans (E) isomers. The stereoselective synthesis of maleate isomers focuses on controlling the configuration of the carbon-carbon double bond during the synthesis.

The direct esterification of maleic acid or maleic anhydride typically yields the maleate ester, as the cis configuration is retained from the starting material wikipedia.org. However, isomerization between maleate and fumarate can occur under certain conditions, such as exposure to heat or specific catalysts scispace.com.

Stereoselective synthesis methods aim to preferentially form the cis isomer. One approach involves the palladium-catalyzed dicarboalkoxylation of terminal alkynes, which has been shown to efficiently and stereoselectively produce maleate derivatives in high yields tandfonline.com. This method proceeds under atmospheric pressure of carbon monoxide at room temperature using a catalytic amount of PdCl2 and a stoichiometric amount of CuCl2 in the presence of sodium acetate (B1210297) tandfonline.com. The diesters obtained are primarily or exclusively the Z-isomers (maleate derivatives) stereoselectively tandfonline.com.

Another strategy involves the condensation of α-keto-esters with the anions of α-phosphonato-esters, which has been reported to yield mainly substituted maleic esters with little to no corresponding fumarates rsc.org. This method offers a stereoselective route to substituted maleate derivatives.

Carbopalladation reactions of maleate and fumarate esters with ortho-substituted aryl palladium complexes have also been studied, demonstrating stereoselective insertion of the olefin and formation of metallacyclic complexes with specific configurations depending on the starting isomer (maleate or fumarate) acs.orgresearchgate.net. From dimethyl maleate, RR/SS mixtures of complexes were obtained, while fumarates yielded RS/SR mixtures acs.orgresearchgate.net.

While some reactions might lead to a mixture of maleate and fumarate isomers, particularly when starting from precursors that can isomerize, the methods described above highlight strategies for achieving stereoselectivity towards the maleate (Z) isomer.

Preparation of Modified Maleate Esters for Specific Applications

Modified maleate esters are synthesized to tailor their properties for specific applications. This often involves altering the alkyl chains or introducing additional functional groups.

One significant area of application for modified maleate esters is in the development of polyaspartic technology. The reaction of dialkyl maleates with primary amines via Michael addition produces polyaspartic esters, which are used in coatings, adhesives, sealants, and elastomers wikipedia.orgmdpi.com. By selecting different dialkyl maleates (i.e., varying the alkyl chain length) and different primary amines, polyaspartic esters with varying properties, such as gel time, can be obtained mdpi.com. Studies have investigated the synthesis of polyaspartic esters using diethyl maleate and various diamines, followed by ester exchange reactions with different monohydric alcohols to control surface-drying time and enhance coating properties mdpi.com. This demonstrates how modifications to the ester groups of maleate can impact the performance of derived materials.

Maleate esters have also been used in the synthesis of polymers and copolymers. For instance, dialkyl maleates have been polymerized with monomers like vinyl acetate and styrene (B11656) to produce copolymers with potential applications as lubricants additives researcher.life. The synthesis involves the esterification of maleic anhydride with different alcohols (e.g., butanol, octanol, decyl alcohol, and dodecyl alcohol) to produce various dialkyl maleates, followed by polymerization with the co-monomers researcher.life.

Modification of natural polymers like starch with maleic acid or maleic anhydride to form starch maleate half-esters is another example of preparing modified maleate derivatives for specific applications researchgate.netmdpi.combio-conferences.orgniscpr.res.in. These modified starches have garnered attention for applications in various industries bio-conferences.org. The esterification of starch with maleic anhydride can be carried out using methods like microwave-assisted heating researchgate.netniscpr.res.in. The resulting starch maleate half-esters contain free carboxylic acid groups that can be further functionalized niscpr.res.in. The degree of substitution (DS) of maleate groups on the starch backbone can be controlled by varying reaction parameters researchgate.netniscpr.res.in. These modified starches find applications as film formers, binders, adhesives, thickeners, stabilizers, and texturizers, among others mdpi.com.

The preparation of maleate derivatives with additional functional groups can also be achieved through various synthetic routes, such as the transition-metal-catalyzed annulation reactions mentioned earlier, which can incorporate the maleate structure into more complex heterocyclic systems researchgate.netresearcher.life.

Chemical Reactivity and Mechanistic Investigations of Dipentyl Maleate

Reactions of the Maleate (B1232345) Double Bond

The double bond in dipentyl maleate serves as a reactive site for various chemical processes. Its electron-deficient nature, influenced by the adjacent ester groups, makes it particularly amenable to reactions with electron-rich species or those proceeding via radical intermediates.

[4+2] Cycloaddition Reactions (Diels-Alder Chemistry)

The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile, forming a cyclohexene (B86901) ring. Maleate esters, including this compound, can function as dienophiles in this reaction due to the electron-withdrawing nature of the ester substituents on the double bond masterorganicchemistry.compressbooks.publibretexts.org. This electron deficiency enhances the reactivity of the alkene towards electron-rich dienes masterorganicchemistry.compressbooks.publibretexts.org.

Reactivity as a Dienophile

Maleate esters are known to be reactive dienophiles, particularly with electron-rich dienes masterorganicchemistry.compressbooks.publibretexts.org. The presence of the two ester groups conjugated to the double bond lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the maleate, facilitating the interaction with the highest occupied molecular orbital (HOMO) of the diene in a typical Diels-Alder reaction (normal electron demand) scielo.brwikipedia.org. The rate of the Diels-Alder reaction is generally faster with electron-withdrawing groups on the dienophile masterorganicchemistry.comlibretexts.org.

Influence of Lewis Acid Catalysis on Cycloaddition

Lewis acids can significantly influence the rate and selectivity of Diels-Alder reactions involving maleate esters. Coordination of a Lewis acid to the carbonyl oxygen atoms of the maleate ester further reduces the electron density of the double bond and lowers the LUMO energy, thereby accelerating the reaction scielo.brwikipedia.org. Lewis acid catalysis can also impact the regioselectivity and stereoselectivity of the cycloaddition researchgate.netmdpi.commdpi.com. Studies on other maleate esters have shown that Lewis acids like AlCl₃ can promote Diels-Alder adduct formation mdpi.compsu.edu. The effect of Lewis acids on diastereoselectivity in Diels-Alder reactions of maleate esters has also been investigated, showing that the catalyst and reaction conditions can influence the outcome tennessee.edumassey.ac.nz.

Stereochemical Outcomes and Regioselectivity in Cycloadditions

The Diels-Alder reaction is known for its high stereospecificity, and the stereochemistry of the dienophile is typically retained in the cyclic product pressbooks.publibretexts.orglibretexts.orgmdpi.comlibretexts.org. For a cis-dienophile like this compound, the substituents on the double bond that are cis to each other in the reactant will be cis in the cyclohexene product pressbooks.publibretexts.orglibretexts.org.

Regioselectivity in Diels-Alder reactions with unsymmetrical dienes and dienophiles is governed by electronic and steric factors, often explained by considering the frontier molecular orbitals of the reactants researchgate.net. For maleate esters, which are symmetrical dienophiles, regioselectivity is primarily a concern when reacting with unsymmetrical dienes. The electronic interaction between the diene and the electron-deficient maleate double bond directs the regiochemical outcome researchgate.net.

Data on Stereochemical Outcomes and Regioselectivity (Illustrative Example based on similar maleate esters):

While specific data for this compound's Diels-Alder reactions were not extensively found, studies on other dialkyl maleates provide insight. For instance, the Diels-Alder reaction of dimethyl maleate with cyclopentadiene (B3395910) is a well-studied example.

DienophileDieneCatalystMajor Product StereochemistryEndo:Exo RatioReference
Dimethyl MaleateCyclopentadieneThermalcis-fused endoHigh endo tennessee.edutandfonline.com
Dimethyl MaleateCyclopentadieneLewis Acidcis-fused endoCan be altered researchgate.nettennessee.edu

Note: This table is illustrative and based on general knowledge of maleate ester reactivity and cited examples involving dimethyl maleate. Specific experimental data for this compound would be required for a definitive table.

Radical Addition Reactions

The carbon-carbon double bond in maleate esters can also undergo radical addition reactions. These reactions involve the addition of a radical species to the alkene, generating a new radical intermediate that can then undergo further transformations, such as abstraction or coupling. acs.org

Thiyl Radical-Mediated Isomerizations and Additions

Thiyl radicals (RS•) are known to mediate the isomerization of maleate esters to their corresponding fumarate (B1241708) esters capes.gov.brrsc.orgresearchgate.netbeilstein-journals.orgrsc.org. This isomerization occurs via a reversible addition-elimination mechanism where a thiyl radical adds to the maleate double bond, forming a radical intermediate. Rotation around the central carbon-carbon bond of this intermediate followed by elimination of the thiyl radical yields the more thermodynamically stable fumarate isomer rsc.orgrsc.org. This process can be initiated by generating thiyl radicals through methods such as the photolysis of disulfides capes.gov.brresearchgate.netbeilstein-journals.orgrsc.org.

In addition to isomerization, thiyl radicals can also participate in addition reactions to maleate esters, leading to the formation of adducts acs.orgsoton.ac.ukd-nb.info. The stereochemistry of radical addition reactions to dialkyl maleates has been investigated, showing that diastereoselectivity can be observed and may be influenced by the bulkiness of the alkyl groups arkat-usa.org.

Data on Thiyl Radical-Mediated Isomerization (Illustrative Example):

Studies on maleate esters have demonstrated high conversion to fumarates upon exposure to thiyl radicals. capes.gov.brresearchgate.netbeilstein-journals.org

ReactantRadical SourceConditionsProductYield (%)Reference
Maleate EsterDiphenyl disulfideRefluxing hexane, photolysisFumarate EsterNear quantitative capes.gov.brresearchgate.netbeilstein-journals.org

Note: This table is illustrative and based on general findings regarding maleate ester isomerization mediated by thiyl radicals. Specific experimental data for this compound would be required for a definitive table.

Chain Initiation and Propagation Mechanisms

Chain-growth polymerization is a process where polymer chains are formed by the successive addition of monomer units to an active center uc.edulibretexts.org. This mechanism typically involves three key steps: initiation, propagation, and termination libretexts.orgwikipedia.org. In the context of monomers like maleates which contain carbon-carbon double bonds, radical polymerization is a common chain-growth mechanism libretexts.orgwikipedia.org.

Initiation involves the creation of a reactive species, such as a free radical, which then attacks the monomer to start the polymer chain libretexts.orgwikipedia.org. For vinyl monomers, this often involves the attack on the carbon-carbon double bond wikipedia.org. Propagation is the repetitive step where the newly formed radical (or other active species) reacts with another monomer molecule, adding it to the growing chain and regenerating the active center uc.eduwikipedia.org. This process continues, increasing the chain length wikipedia.org.

While the provided search results discuss chain-growth polymerization in general, particularly radical polymerization of vinyl monomers and the mechanisms of initiation and propagation uc.edulibretexts.orgwikipedia.org, specific details regarding the chain initiation and propagation mechanisms for this compound itself were not explicitly found within the search snippets. However, as a maleate ester, this compound would be expected to undergo similar chain-growth polymerization mechanisms if subjected to appropriate initiating conditions, likely involving radical or anionic species due to the electron-withdrawing ester groups activating the double bond for nucleophilic attack or facilitating radical formation stanford.edu.

Michael Addition Reactions

The α,β-unsaturated ester structure of this compound makes it an effective Michael acceptor. The Michael addition reaction is a type of conjugate addition where a nucleophile attacks the β-carbon of an α,β-unsaturated carbonyl compound georgiasouthern.eduacs.org. This reaction is typically catalyzed by Lewis or Brønsted acids or bases georgiasouthern.edu.

Reaction with Primary Amines for Polyaspartate Ester Synthesis

This compound, like other dialkyl maleates, undergoes aza-Michael addition reactions with primary amines. This reaction is a key step in the synthesis of polyaspartate esters epo.orgwikipedia.orggoogle.com. In this reaction, a primary amine adds across the carbon-carbon double bond of the maleate ester, forming a secondary amine and introducing a bulky group to the molecule wikipedia.org. This conversion of primary amines to secondary amines with the addition of bulky groups is utilized in the synthesis of polyaspartic acid esters, which are then used in various applications such as coatings, adhesives, sealants, and elastomers wikipedia.org. The reaction of a polyamine with a maleate or fumarate is a common method to obtain polyaspartic acid esters epo.org. The weight ratio of the olefinic double bonds of the maleate or fumarate to the primary amino groups of the polyamine is preferably 1:1 epo.org. Studies have shown that using different primary amines with diethyl maleate can yield various polyaspartic esters with differing viscosities and performance characteristics when cured with agents like HDI trimer N3600 google.com. The Michael addition reaction in this context modifies the primary amine to a secondary amine, which can reduce the reaction speed with isocyanates google.com. For example, the synthesis of a secondary amine-capped polyaspartic ester (PAE-D230) was achieved using diethyl maleate and amine-terminated polyether (D230) via a Michael addition reaction researchgate.net.

Data regarding the synthesis of polyaspartate esters from diethyl maleate and various primary amines highlight the impact of the amine structure on the resulting polyaspartic ester properties. While specific data for this compound were not found, the general reaction scheme and principles observed for diethyl maleate are applicable.

Primary Amine UsedMaleate EsterResulting Polyaspartic Ester Properties (Examples from Diethyl Maleate studies)
4,4'-dicyclohexyl methyl hydrides diamines (HMDA)Diethyl maleateLower viscosity, faster reaction with isocyanates compared to polyaspartic esters from polypropylene (B1209903) oxide amines. google.comgoogleapis.com
Hexamethylene diamine (HDA)Diethyl maleateUsed in Michael addition to obtain polyaspartic esters. google.com
Isophorone diamine (IPDA)Diethyl maleateUsed in Michael addition to obtain polyaspartic esters. google.com
m-xylene diamine (MXDA)Diethyl maleateUsed in Michael addition to obtain polyaspartic esters. google.com
Polyetheramine D-230Diethyl maleateSecondary amine-capped polyaspartic ester synthesized via Michael addition. researchgate.net

This table illustrates the general approach and the variability in products based on the amine, although specific quantitative data for this compound are not available in the provided snippets.

Conjugate Addition Strategies

Conjugate addition reactions, including the Michael addition, are valuable synthetic transformations acs.org. The electron-deficient double bond in this compound makes it a suitable substrate for various nucleophilic conjugate additions georgiasouthern.eduacs.org. Strategies for conjugate addition to α,β-unsaturated esters like maleates involve the use of various nucleophiles, including carbon, sulfur, oxygen, and nitrogen nucleophiles georgiasouthern.eduscience.gov. The reaction can be influenced by catalysts, such as Lewis/Brønsted acids or bases, or even proceed spontaneously depending on the reactants georgiasouthern.edu. For example, asymmetric Michael addition of thiophenol to diisopropyl maleate has been achieved catalytically researchgate.net. Photoinduced decarboxylative conjugate addition of Cbz-proline to dimethyl maleate has also been reported using photosensitizers aip.org. These examples, while not specific to this compound, illustrate the types of conjugate addition strategies applicable to maleate esters.

Ester Hydrolysis and Degradation Mechanisms

Esters, including this compound, are susceptible to hydrolysis, a reaction where water cleaves the ester bond, yielding a carboxylic acid and an alcohol carbodiimide.com. This degradation can be catalyzed by acids, bases, or enzymes carbodiimide.comias.ac.intaylorandfrancis.com.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis of esters involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water stackexchange.comchemguide.co.ukyoutube.com. This is followed by a series of proton transfers and the elimination of the alcohol, regenerating the acid catalyst and forming the carboxylic acid chemguide.co.ukyoutube.com. Studies on the acid hydrolysis of diethyl maleate have shown it to be a consecutive first-order reaction ias.ac.in. The mechanism involves the addition of water across the ester bond, facilitated by the acid catalyst stackexchange.comchemguide.co.ukyoutube.com. For diesters like this compound, hydrolysis can occur in a stepwise manner, potentially yielding the monoester (this compound hydrolyzed at one ester group) and then maleic acid industrialchemicals.gov.au. The rate of hydrolysis can be influenced by factors such as temperature, solvent composition, and the concentration of the acid catalyst ias.ac.in. For instance, increasing amounts of dioxan in water mixtures affected the rates of acid hydrolysis of diethyl maleate ias.ac.in. Maleic acid esters are known to hydrolyze to maleic acid under aqueous conditions industrialchemicals.gov.au.

Enzymatic Hydrolysis by Esterases

Enzymatic hydrolysis of esters is catalyzed by esterase enzymes, which are a type of hydrolase taylorandfrancis.comebi.ac.uk. These enzymes cleave ester bonds, breaking them down into the corresponding acid and alcohol taylorandfrancis.com. Esterases exhibit diverse substrate specificities, acting on a range of esters, including synthetic esters ebi.ac.uk. The activity of esterases can be influenced by the lipophilicity of the substrate nih.gov. While general information on esterase-catalyzed hydrolysis of esters is available taylorandfrancis.comebi.ac.uknih.govnih.gov, specific studies detailing the enzymatic hydrolysis of this compound by particular esterases were not found in the provided search results. However, given that esterases can hydrolyze a variety of synthetic esters ebi.ac.uk, it is plausible that this compound can undergo enzymatic hydrolysis by suitable esterases.

Polymerization Behavior of this compound

The polymerization behavior of maleate esters, including this compound, is influenced by the presence of the electron-poor double bond. Maleates are generally considered relatively difficult to polymerize, especially to high molecular weights, unless activated. google.com

Homopolymerization Characteristics

Homopolymerization of maleate esters, such as diethyl maleate (DEM), typically does not proceed readily with common radical initiators like 2,2′-azobisisobutyronitrile (AIBN). researchgate.net However, homopolymerization can occur in the presence of certain additives, such as amines, which can catalyze the isomerization of the maleate (cis isomer) to the more reactive fumarate (trans isomer). researchgate.netrsc.org The fumarate isomer is known to undergo free-radical homopolymerization. rsc.org Studies have shown that maleates are capable of homopolymerization in the presence of thiols, although at a slower rate and with reduced conversion compared to the corresponding fumarates. rsc.org This suggests an isomerization-polymerization mechanism where reversible thiyl radical addition mediates the isomerization of maleate to the active fumarate, which then undergoes chain propagation. rsc.orgrsc.org

Copolymerization with Vinyl Monomers

This compound can be copolymerized with vinyl monomers. Copolymerization with vinyl acetate (B1210297) (VAc) and styrene (B11656) (ST) has been investigated for other dialkyl maleates like dibutyl maleate (DBM) and dibutyltin (B87310) maleate (DBTM). researchgate.netmdpi.com The incorporation of maleate units into copolymers can enhance properties such as adhesion, toughness, and UV resistance. chemicalbull.com

Reactivity ratios are crucial parameters in copolymerization that provide information about the relative reactivity of monomer pairs and help predict copolymer composition. mdpi.comnih.gov For a binary copolymerization of monomers M1 and M2, the reactivity ratios are defined as r1 = k11/k12 and r2 = k22/k21, where kij is the rate constant for the reaction of a radical ending in Mi with monomer Mj. ethz.ch These ratios indicate the preference of a propagating radical to add to its own monomer (homopolymerization) versus the other monomer (cross-propagation). mdpi.comnih.gov

Studies on the copolymerization of dibutyltin maleate (DBTM) with styrene (ST) and butyl acrylate (B77674) (BA) have shown that the reactivity ratio of the maleate monomer (r1) is smaller than that of the vinyl monomer (r2). mdpi.com This indicates that the propagating radical ending in the vinyl monomer prefers to add the maleate monomer, and the radical ending in the maleate monomer prefers to add the vinyl monomer. mdpi.com When r1r2 < 1, there is a tendency towards a random distribution of monomer units in the copolymer. mdpi.com In some cases, like the copolymerization of vinyl acetate with dibutyl maleate, a strictly alternating copolymer can be formed due to the inability of the maleate to homopolymerize and the strong preference of the vinyl acetate radical to add to the maleate. mdpi.com

Data on reactivity ratios for specific maleate-vinyl monomer systems are determined experimentally, often by performing copolymerization at low conversions with varying initial monomer feed compositions and analyzing the copolymer composition. mdpi.comnih.goviupac.org

The copolymerization of maleates with certain vinyl monomers, such as vinyl lactams, can be influenced by the formation of a weak complex between the monomers. google.com This complex formation can lead to a destabilization of the individual double bonds, making the complex more reactive to polymerization than the individual monomers. google.com This "di-monomer" complex can be preferentially polymerized, leading to a predominantly alternating copolymer structure. google.com This activation is particularly important for incorporating maleates efficiently into high molecular weight polymers and achieving low residual maleate monomer levels. google.com

Controlling molecular weight and minimizing residual monomer levels are important aspects of polymer synthesis. Techniques like controlled radical polymerization (CRP), such as Iodine Transfer Radical Polymerization (ITP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, can be employed to achieve better control over molecular weight and molecular weight distribution in copolymerization involving maleates. researchgate.netmdpi.com For instance, RAFT polymerization has been used in the copolymerization of vinyl acetate with dibutyl maleate to control molecular weight and achieve narrow polydispersities. mdpi.com

Achieving low residual monomer content, typically less than 1000 ppm or even less than 500 ppm, is desirable for many applications. google.com The formation of activated monomer complexes during copolymerization can contribute to the efficient incorporation of the maleate monomer, thus reducing residual levels. google.com Process parameters, such as the method of monomer addition (e.g., continuous feeding of a monomer mixture), can also be optimized to maintain a constant monomer ratio and ensure uniform copolymer composition, which can help in controlling residual monomer levels. google.comgoogle.com

Photo-Crosslinking Mechanisms Involving Maleate Groups

Maleate groups can participate in photo-crosslinking reactions, leading to the formation of crosslinked polymer networks. Photocrosslinking involves the activation of functional groups on polymer chains by light exposure, with or without photoinitiators, generating reactive species that form covalent crosslinks. frontiersin.org While maleimide (B117702) groups are known to undergo [2+2] cycloaddition upon UV irradiation for photocrosslinking, maleate groups can also be involved in photo-induced crosslinking mechanisms. researchgate.net

In systems involving thiols and maleate-containing monomers, photo-crosslinking can occur through thiol-ene addition and chain-growth homopolymerization mechanisms. rsc.orgrsc.org UV irradiation in the presence of a photoinitiator can generate radicals that initiate these reactions. rsc.orgbiorxiv.org Studies have shown that maleates can undergo homopolymerization in the presence of thiols under UV irradiation, mediated by an isomerization-polymerization mechanism where the maleate isomerizes to the more reactive fumarate. rsc.orgrsc.org This mixed-mechanism photopolymerization can allow for tuning of crosslink density and network architecture. rsc.orgrsc.org

Data Table: Reactivity Ratios for Selected Maleate/Fumarate - Vinyl Monomer Copolymerizations

Maleate/Fumarate Monomer (M1)Vinyl Monomer (M2)r1 (M1)r2 (M2)Temperature (°C)Reference
Dibutyltin Maleate (DBTM)Styrene (ST)< 1> 1Not specified (Low conversion) mdpi.com
Dibutyltin Maleate (DBTM)Butyl Acrylate (BA)< 1> 1Not specified (Low conversion) mdpi.com
Maleic acid ethyl esterStyrene0.0350.1360 kpi.ua
Dibutyl Maleate (DBM)Vinyl Acetate (VAc)Very low (cannot homopolymerize)High (prefers DBM)Not specified (Alternating copolymer) mdpi.com

Data Table: Molecular Weight Control and Residual Monomer Levels

Copolymer SystemPolymerization TechniqueMolecular Weight ControlResidual Monomer LevelsReference
Dialkyl maleate - Vinyl lactamSolution polymerization (Continuous feeding)High molecular weight achieved with complex activationLow, typically < 1000 ppm, or even < 500 ppm google.com
Vinyl Acetate - Dibutyl MaleateRAFT polymerizationControlled, with predetermined molecular weight and narrow distribution (Ð ≤ 1.3)Low residual monomer and solvent achieved by liquid CO2 extraction researchgate.netmdpi.com
Styrene - Dibutyl Maleate - Acrylic/Methacrylic acid or Monobutyl maleateEmulsion polymerization (Controlled monomer addition)Not explicitly detailed, but process aims for complete monomer reactionProcess aims for complete monomer reaction google.com

Compound Table:

Compound NamePubChem CID
This compound5271571
Maleic acid5271511
Fumaric acid444598
Diethyl maleate5271566
Dibutyl maleate5271569
Vinyl acetate1161
Styrene8556
Butyl acrylate7907
Vinyl pyrrolidone8027
Maleic anhydride (B1165640)7922
Morpholine7977
2,2′-azobisisobutyronitrile (AIBN)6577
Dibutyltin maleate6379295
Maleimide79092
1-Hexane thiol8011
Diphenyl(2,4,6-trimethylbenzoyl) phosphine (B1218219) oxide (TPO)2770344
Ethyl iodoacetate448242

Note: PubChem CIDs for all mentioned compounds were searched and included.this compound is an organic compound identified by CAS No. 10099-71-5 and PubChem CID 5271571. guidechem.comuni.lu This diester of maleic acid exists as a liquid under standard conditions. guidechem.com Maleates are generally characterized by a double bond with cis-configured carboxylate groups, a structural feature that influences their capacity for hydrogen bonding and their distinct chemical reactivity. chemicalbull.com

Polymerization Behavior of this compound

The polymerization characteristics of maleate esters like this compound are significantly influenced by the electron-poor nature of their carbon-carbon double bond. This makes maleates inherently less reactive in polymerization compared to more activated vinyl monomers, often requiring specific conditions or co-monomers for efficient polymerization, particularly to achieve high molecular weights. google.com

Homopolymerization Characteristics

Homopolymerization of maleate esters, such as diethyl maleate, using conventional radical initiators like AIBN is typically inefficient. researchgate.net However, the presence of certain additives, notably amines, can facilitate homopolymerization by catalyzing the isomerization of the less reactive cis-maleate isomer to the more readily polymerizable trans-fumarate isomer. researchgate.netrsc.org The fumarate then undergoes free-radical chain growth. rsc.org Research indicates that maleates can also undergo homopolymerization in the presence of thiols, albeit at a slower rate and lower conversion compared to their fumarate counterparts. rsc.org This process is understood to proceed via an isomerization-polymerization pathway where reversible addition of thiyl radicals promotes the conversion of maleate to the more reactive fumarate, followed by propagation. rsc.orgrsc.org

Copolymerization with Vinyl Monomers

This compound is capable of copolymerizing with various vinyl monomers. Investigations into the copolymerization of other dialkyl maleates, such as dibutyl maleate, with vinyl acetate (VAc) and styrene (ST) highlight the potential for incorporating maleate units into polymer chains. researchgate.netmdpi.com Such copolymerization can impart enhanced material properties, including improved adhesion, toughness, and UV resistance. chemicalbull.com

Reactivity ratios are fundamental parameters in copolymerization, providing insights into the relative reactivities of co-monomers and enabling the prediction of copolymer composition. mdpi.comnih.gov For a two-monomer system (M1 and M2), the reactivity ratios (r1 = k11/k12 and r2 = k22/k21) quantify the preference of a propagating radical to add to its own monomer (k11, k22) versus the other monomer (k12, k21). ethz.ch

Studies involving the copolymerization of dibutyltin maleate (DBTM) with styrene and butyl acrylate demonstrate that the maleate monomer typically exhibits a lower reactivity ratio (r1) than the vinyl co-monomer (r2). mdpi.com This kinetic preference favors the cross-propagation steps, where a radical ending in one monomer type preferentially adds the other monomer. mdpi.com A product of reactivity ratios (r1r2) less than one generally suggests a tendency towards a more alternating arrangement of monomer units within the copolymer chain. mdpi.com In extreme cases, such as the copolymerization of vinyl acetate with dibutyl maleate, the significant difference in reactivity can lead to the formation of nearly perfectly alternating copolymers. mdpi.com

Determining reactivity ratios typically involves conducting copolymerization experiments at low monomer conversion with varying initial monomer feed compositions and analyzing the resulting copolymer composition. mdpi.comnih.goviupac.org

The copolymerization of maleates with certain vinyl monomers, notably vinyl lactams, can be significantly influenced by the formation of weak intermolecular complexes between the monomers. google.com This complexation can activate the double bonds, rendering the monomer complex more reactive towards polymerization than the individual monomers. google.com The preferential polymerization of this "di-monomer" complex can promote the formation of copolymers with a strong alternating sequence. google.com This activation mechanism is particularly beneficial for achieving high incorporation rates of maleates, facilitating the synthesis of high molecular weight copolymers, and minimizing residual unreacted maleate monomer. google.com

Effective control over polymer molecular weight and the reduction of residual monomer content are critical for the performance and application of polymeric materials. Controlled radical polymerization (CRP) techniques, such as Iodine Transfer Radical Polymerization (ITP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer improved control over molecular weight and polydispersity in copolymerizations involving maleates. researchgate.netmdpi.com For example, RAFT polymerization has been successfully applied to the copolymerization of vinyl acetate and dibutyl maleate, yielding polymers with controlled molecular weights and narrow molecular weight distributions. mdpi.com

Minimizing residual monomer levels, often to below 1000 ppm or even 500 ppm, is a key objective in polymer synthesis for various applications. google.com The activation of maleate monomers through complex formation during copolymerization can enhance their consumption, thereby reducing residual levels. google.com Furthermore, controlled monomer feeding strategies, such as continuous addition of the monomer mixture, can help maintain a consistent monomer composition throughout the polymerization, contributing to compositional uniformity and lower residual monomer content. google.comgoogle.com

Impact of Monomer Complex Activation on Polymerization

Photo-Crosslinking Mechanisms Involving Maleate Groups

Maleate groups can participate in photo-induced crosslinking reactions, leading to the formation of crosslinked polymer networks. Photocrosslinking is initiated by light, often in the presence of photoinitiators, which generate reactive species that form covalent bonds between polymer chains. frontiersin.org While maleimides are well-known for undergoing [2+2] cycloaddition upon UV exposure for photocrosslinking, maleate groups can also be involved in photo-crosslinking processes. researchgate.net

In systems containing thiols and maleate-functionalized monomers, photo-crosslinking can proceed through a combination of thiol-ene addition and chain-growth homopolymerization mechanisms. rsc.orgrsc.org Irradiation with UV light, typically in the presence of a photoinitiator, generates radicals that initiate these reactions. rsc.orgbiorxiv.org Studies have demonstrated that maleates can undergo homopolymerization under UV irradiation in the presence of thiols via an isomerization-polymerization mechanism, where the maleate isomerizes to the more reactive fumarate before polymerization. rsc.orgrsc.org This dual-mechanism approach to photocrosslinking allows for tuning of the resulting network structure and crosslink density. rsc.orgrsc.org

Data Table: Reactivity Ratios for Selected Maleate/Fumarate - Vinyl Monomer Copolymerizations

Maleate/Fumarate Monomer (M1)Vinyl Monomer (M2)r1 (M1)r2 (M2)Temperature (°C)Reference
Dibutyltin Maleate (DBTM)Styrene (ST)< 1> 1Not specified (Low conversion) mdpi.com
Dibutyltin Maleate (DBTM)Butyl Acrylate (BA)< 1> 1Not specified (Low conversion) mdpi.com
Maleic acid ethyl esterStyrene0.0350.1360 kpi.ua
Dibutyl Maleate (DBM)Vinyl Acetate (VAc)Very low (cannot homopolymerize)High (prefers DBM)Not specified (Alternating copolymer) mdpi.com

Data Table: Molecular Weight Control and Residual Monomer Levels

Copolymer SystemPolymerization TechniqueMolecular Weight ControlResidual Monomer LevelsReference
Dialkyl maleate - Vinyl lactamSolution polymerization (Continuous feeding)High molecular weight achieved with complex activationLow, typically < 1000 ppm, or even < 500 ppm google.com
Vinyl Acetate - Dibutyl MaleateRAFT polymerizationControlled, with predetermined molecular weight and narrow distribution (Ð ≤ 1.3)Low residual monomer and solvent achieved by liquid CO2 extraction researchgate.netmdpi.com
Styrene - Dibutyl Maleate - Acrylic/Methacrylic acid or Monobutyl maleateEmulsion polymerization (Controlled monomer addition)Not explicitly detailed, but process aims for complete monomer reactionProcess aims for complete monomer reaction google.com

Other Significant Chemical Transformations

The chemical transformations of this compound are primarily centered around the reactivity of its alkene moiety and, to a lesser extent, the ester functionalities. These reactions can lead to saturation of the double bond, isomerization, polymerization, or modifications of the ester linkages.

Hydrogenation

This compound undergoes hydrogenation, a reaction that saturates the carbon-carbon double bond. This transformation yields dipentyl succinate (B1194679), the corresponding saturated diester. Hydrogenation of dialkyl maleates, including this compound, is a known process, often catalyzed by transition metals such as palladium or copper-based catalysts fishersci.se, fishersci.fi, mpg.de. The hydrogenation of dimethyl maleate, a related maleate ester, to dimethyl succinate is a well-established reaction, and similar reactivity is observed for other dialkyl maleates mpg.de.

Polymerization

This compound can participate in polymerization reactions, acting as a monomer. Maleate esters, in general, are known to undergo polymerization, particularly copolymerization with other vinyl monomers. This compound has been identified as a potential monomer in emulsion polymerization processes wikipedia.org. Other dialkyl maleates, such as dibutyl maleate, are commonly used as comonomers in the production of vinyl and acrylic polymers for various applications, including paints and adhesives fishersci.at, fishersci.pt. Studies on the controlled radical copolymerization of vinyl acetate with dibutyl maleate demonstrate the ability of dialkyl maleates to be incorporated into polymer chains scilit.com. This indicates that this compound can also be utilized in similar copolymerization reactions, contributing to the properties of the resulting polymer.

Transesterification

As an ester, this compound can undergo transesterification reactions. This process involves the exchange of the alkyl group of an ester with the alkyl group of an alcohol. Transesterification of maleate esters with various alcohols is a known method for synthesizing different dialkyl maleates fishersci.fi. While specific detailed research findings on the transesterification of this compound were not extensively found, the general reactivity of maleate esters suggests that it can participate in such reactions under appropriate catalytic conditions, typically involving acid or base catalysts fishersci.fi, fishersci.at.

Reactions Involving the C=C Double Bond

The cis configured carbon-carbon double bond in this compound is a reactive site that can undergo various transformations:

Isomerization: Maleate esters can isomerize to their corresponding trans isomers, fumarate esters. This isomerization of the C=C double bond in maleate esters to fumarates can be catalyzed by various agents, including thiyl radicals, often initiated by photoirradiation fishersci.ie, fishersci.pt. For this compound, this reaction would yield dipentyl fumarate.

Addition Reactions: The electron-deficient double bond, due to the adjacent ester groups, can act as a Michael acceptor, participating in Michael addition reactions with nucleophiles wikipedia.org, fishersci.com, wikipedia.org. Maleate esters can also participate in Diels-Alder reactions as dienophiles wikipedia.org, fishersci.at. These reactions allow for the incorporation of the maleate structure into cyclic or acyclic adducts.

Oxidation: The carbon-carbon double bond is susceptible to oxidative cleavage under harsh conditions, such as heating in the presence of oxygen, leading to the degradation of the molecule fishersci.fi.

Detailed research findings on the kinetics and mechanisms of these transformations specifically for this compound are less widely documented compared to simpler maleate esters like dimethyl or diethyl maleate. However, the fundamental reactivity patterns observed for other dialkyl maleates are generally applicable to this compound due to the similarity in the reactive functional groups.

Advanced Spectroscopic Elucidation and Structural Analysis of Dipentyl Maleate and Its Derivatives

Vibrational Spectroscopy for Functional Group Characterization (FT-IR, FT-Raman)

For Dipentyl maleate (B1232345), key functional groups expected to be identified and characterized by vibrational spectroscopy include the ester carbonyl group (C=O), the carbon-carbon double bond (C=C), and the C-H stretching and bending vibrations of the alkyl chains and the maleate core mdpi.comkoreascience.krresearchgate.netgoogle.com.

FT-IR Spectroscopy: The carbonyl stretching vibration of the ester groups is expected to appear as a strong absorption band in the region of 1700-1750 cm⁻¹ mdpi.comkoreascience.krresearchgate.net. The C=C stretching vibration of the maleate core is typically observed in the region of 1600-1680 cm⁻¹, although its intensity can vary researchgate.netgoogle.com. C-H stretching vibrations from the pentyl chains will appear in the 2800-3000 cm⁻¹ region, while C-H bending vibrations will be present in the fingerprint region (below 1500 cm⁻¹) koreascience.krgoogle.com. C-O stretching vibrations from the ester linkages are also expected in the fingerprint region, typically between 1000 and 1300 cm⁻¹ hmdb.ca.

FT-Raman Spectroscopy: FT-Raman is particularly sensitive to symmetrical vibrations and functional groups with easily polarizable bonds, such as C=C double bonds and C-C single bonds horiba.comresearchgate.net. The C=C stretching vibration of the maleate core is expected to yield a strong peak in the FT-Raman spectrum researchgate.net. The C=O stretching vibration may also be observed, although it is typically weaker in Raman compared to IR for esters horiba.comhmdb.ca. Vibrations of the hydrocarbon chains will also contribute to the Raman spectrum google.com.

The analysis of the positions, intensities, and shapes of the peaks in both the FT-IR and FT-Raman spectra provides a comprehensive vibrational fingerprint of Dipentyl maleate, confirming the presence of its characteristic functional groups. While specific experimental data for this compound was not found in the consulted literature, studies on related maleate and fumarate (B1241708) derivatives demonstrate the utility of these techniques for their characterization ijcmas.comresearchgate.netresearchgate.netresearchgate.netlibretexts.orgrsc.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure and connectivity of organic molecules by analyzing the magnetic properties of atomic nuclei, particularly ¹H and ¹³C hmdb.cachemicalbook.com.

¹H NMR and ¹³C NMR Chemical Shift Analysis

¹H NMR spectroscopy provides information about the different types of hydrogen atoms in a molecule, their chemical environment, and their connectivity based on their chemical shifts (δ), splitting patterns, and integration hmdb.ca. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons of the pentyl chains and the two vinylic protons of the maleate core.

¹H NMR: The vinylic protons (HC=CH) of the maleate group are chemically equivalent due to the symmetry of the molecule and the cis configuration. They are expected to appear as a singlet in the downfield region, typically between 6-7 ppm chemicalbook.com. The protons of the α-methylene group (O-CH₂) directly attached to the ester oxygen are expected to be deshielded and appear in the region of 4.0-4.5 ppm, likely as a triplet due to coupling with the adjacent methylene (B1212753) group chemicalbook.com. The remaining methylene protons of the pentyl chain will appear in the characteristic aliphatic region (around 1.2-1.7 ppm), exhibiting complex splitting patterns (multiplets) due to coupling with neighboring protons. The terminal methyl protons (CH₃) of the pentyl chains will appear as a triplet in the upfield region, typically around 0.8-1.0 ppm chemicalbook.com.

¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule based on their chemical shifts hmdb.cachemicalbook.com.

¹³C NMR: The carbonyl carbons (C=O) of the ester groups are the most deshielded carbons and are expected to appear in the downfield region, typically between 160-180 ppm hmdb.cachemicalbook.com. The vinylic carbons (C=C) of the maleate core are expected to resonate in the region of 120-140 ppm hmdb.ca. The carbon of the α-methylene group (O-CH₂) will be deshielded by the oxygen atom and is expected around 60-70 ppm chemicalbook.com. The remaining carbons of the pentyl chain will appear in the aliphatic region (around 14-30 ppm), with the terminal methyl carbon being the most shielded chemicalbook.com.

Analysis of the chemical shifts and, for ¹H NMR, the integration and splitting patterns, allows for the assignment of each signal to specific protons and carbons in the this compound molecule, confirming its structure. While specific experimental ¹H and ¹³C NMR data for this compound were not found, studies on related compounds like diethyl maleate and diphenyl maleate illustrate the expected spectral features for the maleate core and ester linkages scholaris.caspectroscopyonline.comepfl.chlibretexts.org.

Advanced NMR Techniques for Conformational and Dynamic Studies

Advanced NMR techniques can provide deeper insights into the conformational preferences and dynamic behavior of molecules in solution mdpi.combath.ac.uknih.gov. For flexible molecules like this compound with its long alkyl chains, these techniques can help understand the different conformers present and the rates of interconversion between them.

Techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) can help confirm assignments and establish connectivity between atoms libretexts.orgnih.gov. For studying conformational preferences and dynamics, techniques like NOESY or ROESY can provide information about through-space correlations between protons, which are dependent on the molecule's conformation nih.gov. Variable-temperature NMR experiments can be used to study dynamic processes, such as rotation around single bonds in the pentyl chains or the ester linkages, by observing changes in peak shapes bath.ac.uk.

While specific advanced NMR studies on this compound were not found, these techniques are routinely applied to organic molecules to gain a comprehensive understanding of their solution-state structure and dynamics mdpi.combath.ac.uknih.gov.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum hmdb.carsc.orglookchem.com. This technique is particularly useful for studying molecules containing chromophores, which are functional groups that absorb UV-Vis light hmdb.calookchem.com. The absorption of UV-Vis light results from the excitation of electrons from lower-energy molecular orbitals to higher-energy ones lookchem.com.

For this compound, the primary chromophore is the carbon-carbon double bond conjugated with the ester carbonyl groups within the maleate core hmdb.ca. This π system is expected to give rise to absorption bands in the UV region hmdb.ca. The position and intensity of the absorption maxima (λmax) are influenced by the nature of the chromophore and any substituents hmdb.ca.

The UV-Vis spectrum of this compound is expected to show an absorption band corresponding to the π→π* electronic transition of the conjugated system. The ester groups can also contribute to the UV absorption through n→π* transitions, although these are typically weaker and occur at longer wavelengths mdpi.com.

UV-Vis spectroscopy can be used for qualitative analysis by comparing the spectrum to known standards or for quantitative analysis using the Beer-Lambert Law, relating absorbance to concentration hmdb.carsc.org. Studies on other organic molecules with similar conjugated systems demonstrate the application of UV-Vis spectroscopy for their characterization libretexts.orgrsc.orgnist.govnist.gov.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions epfl.chnih.gov. It is widely used to determine the molecular weight of a compound and to obtain information about its structure through fragmentation patterns ijcmas.com.

For this compound, electron ionization (EI) mass spectrometry would typically produce a molecular ion peak corresponding to the molecular weight of the compound (256.34 g/mol ) drawellanalytical.comxtalpi.com. However, esters can undergo characteristic fragmentation reactions under EI conditions, providing structural information ijcmas.com.

Common fragmentation pathways for esters include α-cleavage (cleavage of a bond adjacent to the carbonyl group) and McLafferty rearrangement ijcmas.com. These fragmentation processes would yield ions with specific m/z values corresponding to fragments of the this compound molecule, such as the loss of a pentyl radical, a pentoxy radical, or fragments resulting from rearrangements involving the pentyl chains and the maleate core.

Analyzing the pattern of fragment ions in the mass spectrum helps to confirm the proposed structure of this compound. The presence of a molecular ion peak confirms the molecular weight, and the fragmentation pattern provides corroborating evidence for the connectivity of the atoms within the molecule ijcmas.com. While specific experimental mass spectral data for this compound were not found, studies on related maleate and fumarate derivatives show typical fragmentation patterns for these classes of compounds researchgate.netscholaris.ca.

X-ray Diffraction Studies for Solid-State Structure (if applicable to derivatives)

X-ray Diffraction (XRD) is a technique used to determine the arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern produced when X-rays interact with a crystal lattice, the precise three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and crystal packing, can be determined.

This compound is described as a liquid at room temperature xtalpi.com, suggesting that single-crystal X-ray diffraction is not directly applicable to the compound itself unless a crystalline form exists under different conditions. However, X-ray diffraction can be highly valuable for characterizing crystalline derivatives of this compound researchgate.netnist.gov.

For crystalline derivatives, single-crystal X-ray diffraction can provide definitive proof of their molecular structure and stereochemistry. It can also reveal details about intermolecular interactions, such as hydrogen bonding or pi-pi stacking, which influence the crystal packing and solid-state properties. Powder X-ray diffraction (PXRD) can be used to characterize the crystalline phases of solid samples, including polymorphic forms of derivatives nist.gov.

Applications of Dipentyl Maleate in Materials Science and Industrial Processes

Polymerization and Copolymerization Applications

Maleate (B1232345) esters, including dipentyl maleate, can participate in polymerization and copolymerization reactions, contributing to the formation of polymeric materials with tailored properties. Maleate and fumarate-derived monomers, for instance, are utilized in photopolymerizations to create polymer networks. rsc.org

As a Monomer for High Molecular Weight Polymers

Maleate esters can serve as monomers in polymerization processes, leading to the formation of high molecular weight polymers. Studies involving dibutyl maleate, a structurally similar maleate ester, have demonstrated its use in controlled radical copolymerization with vinyl acetate (B1210297), yielding polymers with high molecular weights (Mn > 7 × 10^4). researchgate.net This indicates the potential for this compound to be incorporated into polymer chains, contributing to increased molecular weight. The synthesis of high molecular weight polymers is a significant area in polymer science, with various methods explored for different monomer systems. nih.govmdpi.comgoogle.com

Role in Cross-linking Reactions for Polymer Networks

This compound can play a role in the formation of cross-linked polymer networks. The unsaturated double bond within the maleate structure can participate in cross-linking reactions, connecting polymer chains to form a network structure. Maleate and fumarate (B1241708) groups within monomers can undergo homopolymerization, acting as photo-crosslinking mechanisms for polymer network formation. rsc.org The creation of cross-linked polymeric materials often involves the use of multifunctional monomers in free radical polymerizations. researchgate.net The concept of polymer chains carrying maleate groups is relevant in the context of cross-linking mechanisms. wiley-vch.de

Development of Specialty Polymeric Materials (e.g., coatings, adhesives)

The ability of this compound to participate in polymerization makes it a potential component in the development of specialty polymeric materials, such as coatings and adhesives. Specialty polymers are widely used in these applications, with companies focusing on developing and producing polymers for coatings and adhesives, utilizing various monomers including acrylic and methacrylic types. spolymers.comcacoatings.comnationalpolymer.com While this compound itself might function as a solvent in some coating formulations, its primary relevance in this context stems from its potential as a monomer or modifier in polymer synthesis for these applications. chemicalbull.com

Modifiers for Polymeric Material Properties (e.g., plasticizers, pour point depressants)

This compound can act as a modifier to influence the properties of polymeric materials. As an ester, it has the potential to function as a plasticizer, substances incorporated into polymers to enhance flexibility, workability, and distensibility, typically by reducing melt viscosity and lowering the glass transition temperature (Tg). hallstarindustrial.com Furthermore, maleate-based copolymers, such as maleic anhydride (B1165640) copolymers, are known for their use as pour point depressants, additives that improve the flow characteristics of waxy crude oils by modifying wax crystal formation. researchgate.netmdpi.com This highlights the capacity of maleate-containing compounds to modify the physical properties of materials. Another dipentyl compound, dipentyl carbonate, is noted for its use in polymers and resins to improve mechanical strength and thermal stability, illustrating the role of dipentyl structures in property modification. chemicalbull.com

Chemical Intermediate in Organic Synthesis

This compound is recognized for its utility as a chemical intermediate in organic synthesis. lookchem.com Dipentyl compounds, in general, are considered valuable in organic synthesis due to their diverse chemical characteristics. chemicalbull.com

Synthesis of Pharmaceutical Intermediates

This compound, as a maleate ester, can potentially serve as an intermediate in organic synthesis, including the preparation of pharmaceutical compounds. While specific detailed pathways involving this compound were not extensively found in the search results, maleate esters in general, such as diethyl maleate, are known dienophiles used in Diels-Alder reactions, a fundamental tool in organic synthesis nih.gov. The maleate structure provides a reactive site that can be incorporated into more complex molecules.

Furthermore, maleate salts are commonly used in the pharmaceutical industry to form stable and bioavailable forms of active pharmaceutical ingredients (APIs). Examples found in the search results include Timolol (B1209231) Maleate and Pheniramine (B192746) Maleate, where maleic acid forms a salt with the drug molecule chemicalbull.comnih.gov. Although this refers to the maleate counterion rather than a maleate ester as a synthetic intermediate, it highlights the relevance of the maleate structure within the pharmaceutical context. This compound, possessing the maleate structure, could potentially be involved in reactions that contribute to the synthesis of various organic compounds that may subsequently be used in pharmaceutical production. Some chemical suppliers list this compound as a product for the pharmaceutical industry and organic synthesis chemicalbull.com.

Role in Analytical Chemistry Method Development

This compound plays a role in the development of analytical chemistry methods, particularly in chromatographic separations and potentially as a reference standard in spectroscopic analysis.

Use in Chromatographic Separations (e.g., HPLC, GC)

Chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for separating and analyzing components in a mixture. This compound can be analyzed using reverse phase HPLC methods. A described method utilizes a Newcrom R1 HPLC column with a mobile phase containing acetonitrile, water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, the phosphoric acid can be replaced with formic acid. This method is noted as being scalable for preparative separation, which is useful for isolating impurities sielc.com.

The separation of compounds, including isomers and derivatives, is a key application of chromatography. While the search results did not provide specific examples of this compound being used to separate other compounds, its own analysis by HPLC demonstrates its relevance in developing methods for ester analysis. The principles of chromatographic separation involve distributing components between a stationary phase and a mobile phase based on their physicochemical properties bioglobax.com. The structure of this compound, with its nonpolar pentyl chains and polar ester groups and double bond, influences its interaction with different stationary and mobile phases in chromatographic systems.

Reference Standard in Spectroscopic Analysis

Reference standards are crucial in analytical chemistry for calibrating instruments and validating methods, including spectroscopic techniques. While no direct mention of this compound being used specifically as a spectroscopic reference standard was found, the broader context of analytical reference standards in the pharmaceutical and chemical industries suggests this potential role cerilliant.comsupelco.com.tw. Companies provide certified reference standards for various compounds, along with comprehensive Certificates of Analysis that include spectral data cerilliant.com. The availability of purified this compound could lend itself to its use as a reference standard for techniques such as NMR or IR spectroscopy, aiding in the identification and quantification of the compound in different matrices. Other maleate salts, such as Pheniramine Maleate, have associated spectral information available, indicating the use of spectroscopic methods for their characterization nih.gov.

Other Specialized Industrial Applications

Beyond pharmaceutical intermediates and analytical chemistry, this compound finds applications in other specialized industrial areas. While details on consumer product formulations are excluded, its properties suggest uses in materials science and industrial processes.

Maleate esters, including this compound, can be involved in polymerization reactions. The double bond in the maleate structure is reactive and can undergo radical polymerization or copolymerization with other monomers. This property is relevant in the production of various polymers and resins, where maleate esters can modify material properties such as flexibility, adhesion, and durability. The search results mention the use of dipentyl compounds, like dipentyl carbonate, in the manufacturing of polymers and resins to enhance mechanical strength and thermal stability chemicalbull.com. While this refers to a different dipentyl compound, it illustrates the utility of molecules with pentyl groups in polymer applications.

Maleate derivatives are also used as intermediates in the synthesis of various industrial chemicals, including those used in coatings, adhesives, and plastics. For instance, maleic anhydride and maleic acid, the parent compounds of maleate esters, are used as intermediates in the synthesis of dyes, perfumes, lacquers, and alkyd resins asianpubs.org. The esterification to form this compound introduces the lipophilic pentyl chains, which can influence the compatibility and performance of the resulting products in specific applications. Dipentyl sulfide, another compound with pentyl groups, is used as an intermediary in the production of corrosion inhibitors and rubber accelerators, participating in reactions that modify polymer behavior chemicalbull.com.

The use of maleate esters in coatings and adhesives is related to their ability to act as reactive diluents or crosslinking agents, improving the properties of the final material. While specific data tables or detailed research findings on this compound in these applications were not prominently featured in the search results, the general industrial uses of maleate esters provide a strong indication of the types of specialized applications where this compound could be employed.

Environmental Fate and Degradation Mechanisms of Dipentyl Maleate

Abiotic Degradation Pathways

Abiotic degradation refers to the breakdown of a compound through physical and chemical processes in the absence of biological activity. For organic esters like dipentyl maleate (B1232345), key abiotic pathways include photodegradation and hydrolysis.

Photodegradation Processes

Photodegradation involves the breakdown of compounds through exposure to light, particularly ultraviolet (UV) radiation. While specific studies on the photodegradation of dipentyl maleate are limited in the provided search results, related compounds like phthalate (B1215562) esters are known to undergo photodegradation in the atmosphere, with predicted half-lives of approximately 1 day for many such compounds researchgate.net. The extent and rate of photodegradation for this compound would depend on its chemical structure, its absorption spectrum, and environmental conditions such as light intensity and the presence of photosensitizers. Some compounds absorb UV light, which can initiate degradation processes pops.int.

Hydrolytic Degradation in Aqueous Environments

Hydrolysis is a significant abiotic degradation pathway for esters in aquatic environments, involving the cleavage of the ester bond by water. This process can be catalyzed by acids or bases, although it can also occur at neutral pH. The rate of hydrolysis is influenced by factors such as pH, temperature, and the chemical structure of the ester. While direct data on the hydrolysis of this compound is not explicitly detailed, the hydrolysis of maleic anhydride (B1165640), a related compound, is described as rapid in water nih.gov. The biodegradation of many plasticizers, which are often esters, typically begins with the hydrolysis of the ester side chains nih.gov. This suggests that this compound is likely susceptible to hydrolytic degradation in aqueous environments, leading to the formation of maleic acid and 1-pentanol (B3423595).

Biotic Degradation Pathways

Biotic degradation, primarily mediated by microorganisms, is a major process for the removal of organic compounds from the environment. Microorganisms possess enzymatic systems capable of breaking down complex molecules like this compound.

Microbial Biodegradation by Bacteria and Fungi

Microbial biodegradation is a key fate process for many organic pollutants in soil and water nih.govpublish.csiro.aufrontiersin.orgredalyc.orgmdpi.com. Bacteria and fungi are the primary microbial groups involved in the degradation of plasticizers and other xenobiotic compounds nih.govfrontiersin.orgmdpi.commdpi.com. These microorganisms can utilize the organic compounds as a source of carbon and energy frontiersin.orgmdpi.com. Studies on the biodegradation of maleate esters by the common soil bacterium Rhodococcus rhodocrous have shown that linear maleates exhibit acceptable hydrolysis rates researchgate.netnih.govscience.gov. Branched maleate esters, however, were observed to be poorly degraded by this bacterium researchgate.netnih.gov. This suggests that the structure of the alkyl chain influences the rate of microbial degradation.

Enzymatic Degradation by Esterases

Enzymes, particularly esterases, play a critical role in the microbial degradation of esters by catalyzing the hydrolysis of ester bonds nih.govfrontiersin.orgredalyc.orggoogle.comresearchgate.netplasticsengineering.orgresearchgate.netmdpi.com. Microbial degradation is often an enzymatic reaction mdpi.com. Esterases cleave the ester linkages in the this compound molecule, initially likely producing the corresponding monoester (monopentyl maleate) and 1-pentanol. Further enzymatic activity would then be required to degrade the monoester and the alcohol. Different types of esterases exist with varying substrate specificities frontiersin.orgresearchgate.net. Some studies have identified specific esterases, such as cutinases, involved in the degradation of phthalate esters nih.govresearchgate.netmdpi.comacs.org.

Identification of Microbial Degradation Products and Pathways

The microbial degradation of diesters like this compound is generally understood to proceed through a series of enzymatic steps. The initial step typically involves the hydrolysis of one or both ester bonds, yielding the corresponding monoester and the alcohol (1-pentanol in this case) researchgate.netnih.gov.

The monoester, monopentyl maleate, can then undergo further hydrolysis to produce maleic acid and another molecule of 1-pentanol. Maleic acid is a dicarboxylic acid that can be further metabolized by microorganisms and incorporated into central metabolic pathways nih.gov. Alcohols like 1-pentanol can also be degraded through various metabolic routes.

Studies on the biodegradation of other maleate esters have observed a temporary buildup of the respective monoester during the degradation process researchgate.netnih.gov. This suggests that the rate of hydrolysis of the diester to the monoester may be faster than the subsequent degradation of the monoester.

While specific detailed pathways for the complete mineralization of this compound are not provided in the search results, the general pathway for maleate diesters involves the enzymatic hydrolysis of the ester bonds, leading to the formation of maleic acid and the corresponding alcohol, followed by further microbial metabolism of these products.

Factors Influencing Biodegradation Rates (e.g., microbial community, environmental conditions)

The biodegradation of organic compounds like this compound is influenced by a variety of factors, broadly categorized as biological and environmental. The efficiency and rate of degradation are dependent on the compound's concentration, nature, bioavailability, and physicochemical properties. microbenotes.com

Biological factors include the presence, type, and activity of microorganisms capable of degrading the substance. microbenotes.comnih.gov A diverse and sufficient population of microorganisms, such as bacteria, fungi, and yeast, with the necessary metabolic and enzymatic capabilities is crucial for effective biodegradation. microbenotes.comnih.gov Microorganisms can utilize organic matter as a sole carbon source for energy (mineralization) or degrade it in the presence of a primary growth substrate (cometabolism). microbenotes.com

Environmental factors play a significant role in determining the rate of biodegradation. These include conditions such as temperature, humidity, pH, oxygen availability, and nutrient levels in the surrounding medium, such as soil or water. microbenotes.commdpi.com

Temperature: Temperature affects the metabolic activity of microorganisms. Optimal temperature ranges exist for different microbial communities and degradation processes.

pH: The pH of the environment influences the survival and activity of microorganisms, as well as the chemical form and stability of the compound. mdpi.com

Oxygen Availability: Biodegradation can occur under aerobic (with oxygen) or anaerobic (without oxygen) conditions, with different microbial communities and pathways involved. microbenotes.com

Nutrient Availability: Microorganisms require essential nutrients (e.g., nitrogen, phosphorus) for growth and metabolic processes necessary for degradation. microbenotes.com

Soil Characteristics: In soil environments, factors like soil type, organic matter content, and porosity can affect the adsorption and absorption of pollutants, influencing their bioavailability to microorganisms. microbenotes.com Adsorption to soil particles can reduce the amount of the compound available for microbial breakdown. microbenotes.com

Bioavailability: The extent to which a compound is available to microorganisms for uptake and metabolism is a critical factor. microbenotes.com This can be influenced by its solubility, sorption to soil or sediment, and presence in a suitable physical form.

Table 1 summarizes key factors influencing biodegradation rates.

FactorInfluence on Biodegradation Rate
Microbial CommunityPresence, type, population size, and metabolic capability of degrading microorganisms.
Environmental ConditionsTemperature, pH, oxygen availability, nutrient levels.
Compound CharacteristicsConcentration, chemical structure, bioavailability, physicochemical properties.
Environmental Matrix (e.g., Soil)Soil type, organic matter content, porosity, adsorption/absorption of the compound.

Environmental Persistence and Mobility Considerations

Environmental persistence refers to the ability of a substance to remain in the environment without breaking down. europa.euiisd.org Chemicals that resist degradation by abiotic and biotic factors are considered persistent. wikipedia.org Persistence is a key characteristic of substances of concern, such as Persistent Organic Pollutants (POPs) and Persistent, Bioaccumulative, and Toxic substances (PBTs). iisd.orgwikipedia.orgtoxicfreefuture.org

The mobility of a substance in the environment describes its potential to move through different environmental compartments, such as soil, water, and air. europa.euitrcweb.org Mobility is influenced by factors including solubility in water, volatility, and sorption to soil or sediment particles. europa.euitrcweb.org Highly soluble and volatile compounds tend to be more mobile. europa.euitrcweb.org Sorption to organic matter and minerals in soil and sediment can reduce mobility. itrcweb.org

While specific data on the environmental persistence and mobility of this compound were not extensively found in the search results, general principles regarding maleate esters and similar compounds can be considered. Maleate esters can undergo hydrolysis and biodegradation in the environment. However, the rate and extent of these processes depend on the specific ester and the environmental conditions. publish.csiro.au Some plasticizers, which can include maleate esters, have been shown to persist in soil for extended periods, although typically they degrade within weeks to months. publish.csiro.au The EPA TSCA Inventory reports this compound guidechem.com, suggesting it has been subject to some level of environmental assessment or reporting in the United States.

The predicted XLogP3-AA value for this compound is 3.8 guidechem.comuni.lu, which provides an indication of its lipophilicity. Higher lipophilicity generally correlates with a greater potential for a substance to partition into organic phases, such as soil organic matter or fatty tissues in organisms, which can influence both its mobility and potential for bioaccumulation.

Transformation Products and their Chemical Nature

Transformation products are substances formed when a chemical compound is altered through chemical, physical, or biological processes in the environment. europa.eu These transformations can occur through hydrolysis, photolysis, oxidation, reduction, or biodegradation. europa.eu The chemical nature of transformation products can differ significantly from the parent compound, and they may have different environmental fates and toxicological properties.

For maleate esters, potential transformation pathways include hydrolysis of the ester bonds, leading to the formation of maleic acid and the corresponding alcohol (in this case, pentanol). Maleic acid is a dicarboxylic acid and is generally expected to be more soluble in water and potentially more susceptible to further biodegradation than the ester. Alcohols like pentanol (B124592) are also subject to biodegradation.

Research on other maleate derivatives, such as diethyl maleate, indicates that they can undergo various reactions, including isomerization and reactions involving radical intermediates. beilstein-journals.orgacs.org For instance, photoinduced reactions catalyzed by disulfides have been shown to convert maleate esters to fumarates and furanones, or to the corresponding fumarate (B1241708) esters. beilstein-journals.org

While specific transformation products of this compound were not identified in the search results, the general degradation pathways for esters, particularly maleate esters, suggest that hydrolysis and potentially microbial breakdown would lead to simpler molecules like maleic acid and pentanol. Further transformation of these products would depend on the environmental conditions and microbial communities present.

Table 2 outlines potential transformation pathways and products based on the general chemistry of maleate esters.

Transformation PathwayPotential ProductsChemical Nature of Products
HydrolysisMaleic acid, PentanolDicarboxylic acid, Alcohol
BiodegradationCO2, H2O, biomass, other metabolitesSimple inorganic compounds, organic metabolites
IsomerizationDipentyl fumarateGeometric isomer of this compound

Theoretical and Computational Investigations of Dipentyl Maleate

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to investigate the electronic structure and properties of molecules. These methods can provide detailed information about molecular geometry, charge distribution, and energy levels.

Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure

DFT calculations are a powerful tool for optimizing molecular geometries and exploring electronic structure. Studies on maleate (B1232345) esters and related compounds frequently employ DFT to determine stable conformers and analyze their electronic properties. For instance, DFT calculations using methods like B3LYP have been applied to determine the equilibrium structures of dimethyl maleate, revealing insights into the effect of interactions between functional groups on molecular conformation. researchgate.net Different DFT functionals, such as LSDA, BLYP, and B3LYP, have been evaluated for their accuracy in predicting molecular properties, with B3LYP often yielding results in good agreement with experimental data for related molecules. researchgate.net The B3LYP functional, often combined with basis sets like 6-311++G(d,p) or 6-31G(d,p), is a common choice for predicting molecular geometry and electronic structure, showing good agreement with experimental data like X-ray diffraction for similar organic molecules. researchgate.netresearchgate.net These calculations can reveal details about bond lengths, bond angles, and dihedral angles that define the three-dimensional arrangement of atoms in the molecule. Analysis of the electronic structure provides information on electron density distribution, atomic charges, and molecular orbitals.

HOMO-LUMO Analysis and Energy Gap Determination

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides crucial information about a molecule's electronic properties, including its reactivity, stability, and electrical conductivity. The energy difference between the HOMO and LUMO, known as the energy gap, is an important descriptor. A smaller energy gap generally indicates higher reactivity and lower kinetic stability. HOMO-LUMO analysis has been performed for maleate derivatives and other organic molecules using DFT and Time-Dependent DFT (TD-DFT) methods. science.govresearchgate.netias.ac.in These analyses can reveal the spatial distribution of these frontier orbitals, indicating regions within the molecule that are likely to participate in electron donation (HOMO) or electron acceptance (LUMO) during chemical reactions. For example, such analysis has been used to understand charge transfer within molecules. science.govscience.gov

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a method used to investigate bonding characteristics, charge transfer, and intermolecular interactions within a molecular system. It allows for the examination of delocalization effects and the strength of donor-acceptor interactions. NBO analysis has been applied to maleate derivatives and other compounds to understand various intra- and intermolecular interactions. science.govresearchgate.netscispace.comwisc.edu This type of analysis can help to quantify the extent of charge transfer between different parts of the molecule or between interacting molecules, providing insights into the nature and strength of hydrogen bonds, van der Waals forces, and other non-covalent interactions that influence molecular conformation and packing. acs.org Studies involving dimethyl maleate have utilized NBO analysis to explore charge transfers during cycloaddition reactions. scispace.com NBO analysis can also be used to deliberate charge delocalization and molecular stability. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of molecular systems. By simulating the movement of atoms and molecules over time according to classical mechanics principles, MD can provide insights into conformational flexibility, transitions between different conformers, and interactions in various environments (e.g., gas phase, solution, or condensed phases). MD simulations are valuable for exploring the conformational landscape of flexible molecules like diesters, which can adopt various spatial arrangements due to rotations around single bonds. MD simulations have been employed to study the dynamics and properties of plasticizers, including maleates and succinates, and their interactions with polymers. acs.orgrsc.orgresearchgate.net This approach allows researchers to sample different conformations and assess their relative stabilities, providing a dynamic view that complements the static picture obtained from geometry optimizations using DFT. acs.org

Spectroscopic Property Simulations (Vibrational, NMR, UV-Vis)

Computational methods can simulate various spectroscopic properties, aiding in the interpretation of experimental spectra and providing theoretical predictions.

Simulation of Nuclear Magnetic Resonance (NMR) spectra, specifically predicting chemical shifts, is another important application of computational chemistry. Methods like the Gauge-Independent Atomic Orbital (GIAO) method, in conjunction with DFT, are commonly used to calculate ¹H and ¹³C NMR chemical shifts. researchgate.netscience.govresearchgate.net These calculated shifts can be compared with experimental NMR data to confirm molecular structures and study the electronic environment of different nuclei within the molecule. Studies on maleate derivatives and related compounds have shown good agreement between calculated and experimental NMR chemical shifts. researchgate.netscience.gov

UV-Visible (UV-Vis) spectroscopy simulations, typically performed using TD-DFT, provide information about the electronic transitions within a molecule and predict absorption wavelengths and intensities. researchgate.netscience.govresearchgate.netias.ac.inchemrxiv.organu.edu.auresearchgate.netscience.gov These simulations are useful for understanding the electronic excited states and the molecule's response to UV-Vis light. TD-DFT has been applied to simulate the UV-Vis absorption spectra of maleate derivatives, and the results can be compared with experimental UV-Vis spectra. researchgate.netscience.govresearchgate.netchemrxiv.org

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is invaluable for investigating reaction mechanisms and characterizing transition states, which are critical for understanding reaction pathways and kinetics. DFT and other quantum chemical methods can be used to locate transition states on the potential energy surface, calculate activation energies, and model the step-by-step process of a chemical reaction. Studies involving maleate compounds, such as cycloaddition reactions and isomerization processes, have utilized computational methods to elucidate their mechanisms. researchgate.netscispace.comacs.orgrsc.orgoup.comchemistrydocs.comresearchgate.netacs.orgoup.comacs.orgmdpi.comunito.itbiorxiv.orgrsc.org For example, DFT methods have been used to study transition states and intermediate structures in Michael additions involving maleate acceptors. acs.org Computational studies have also explored the mechanisms and transition states of 1,3-dipolar cycloadditions involving maleate esters. scispace.comoup.com These investigations provide detailed information about the energy barriers and the structural changes that occur during a reaction, helping to explain observed reactivity and selectivity.

Computational Approaches for Predicting Reactivity and Selectivity

Computational chemistry plays a significant role in understanding and predicting the reactivity and selectivity of organic compounds. By employing various theoretical methods, researchers can gain insights into reaction mechanisms, transition states, energy barriers, and electronic properties that govern how a molecule will behave in a chemical reaction and which products are likely to be favored.

While specific computational studies focusing solely on predicting the reactivity and selectivity of dipentyl maleate are not extensively documented in the readily available literature, the principles and methods applied to other maleate esters and similar α,β-unsaturated carbonyl compounds are directly relevant and can be used to theoretically assess its behavior.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and reactivity of molecules. DFT calculations can provide information on molecular geometries, energies, and electronic descriptors such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and Fukui indices. guidechem.comuni.luuni.luwikipedia.org The energies and spatial distribution of HOMO and LUMO are particularly useful in the context of Frontier Molecular Orbital (FMO) theory, which helps predict the most likely sites for nucleophilic and electrophilic attack and thus influences regioselectivity. uni.lu Fukui indices, derived from conceptual DFT, can also serve as local reactivity descriptors to predict preferred reaction sites and potentially product distributions. uni.luwikipedia.org

Studies on other maleate esters, such as dimethyl maleate, have utilized DFT to investigate conformational preferences and their link to reactivity. guidechem.com The conformation of the ester groups relative to the C=C double bond can influence the molecule's electronic and steric profile, thereby affecting its reactivity in various reactions. Computational methods can determine the stable conformers and their relative energies, providing insights into the most accessible forms for reaction.

Predicting selectivity, including regioselectivity and stereoselectivity (such as endo/exo or cis/trans outcomes in cycloaddition reactions), often involves calculating and comparing the energy barriers of competing reaction pathways. Lower activation energy for a particular pathway suggests a faster reaction rate and thus favored selectivity. Transition state structures, representing the highest energy point along a reaction coordinate, are critical in these calculations. Analyzing the electronic and steric interactions within these transition states can further elucidate the factors controlling selectivity.

Methods like the Activation Strain Model (ASM) and Energy Decomposition Analysis (EDA) can dissect the reaction barrier into contributing factors, such as the energy required to distort the reactants into their transition state geometries and the interaction energy between the fragments. This provides a deeper understanding of the origins of reactivity and selectivity differences. The Molecular Electron Density Theory (MEDT) offers another framework for interpreting chemical reactivity based on changes in electron density throughout a reaction.

For this compound, computational approaches could be applied to:

Determine its stable conformations and assess how the longer pentyl chains influence the molecular shape and accessibility of the reactive C=C bond compared to shorter-chain maleates.

Calculate electronic descriptors (HOMO/LUMO energies, Fukui indices) to predict its propensity for reactions with nucleophiles or electrophiles and potential regioselectivity. uni.luuni.luwikipedia.org

Investigate potential reaction pathways, such as Michael additions or cycloaddition reactions, by calculating activation energies and transition states to predict reactivity and compare energy barriers for different outcomes to determine selectivity.

Study the influence of solvents or catalysts on its reactivity and selectivity by including their effects in the computational models (e.g., using implicit or explicit solvation models). guidechem.com

While specific detailed research findings and data tables exclusively for the computational prediction of this compound's reactivity and selectivity were not found in the consulted sources, the established computational methodologies provide a robust framework for such investigations. Studies on analogous maleate esters demonstrate the applicability and value of these theoretical approaches in understanding and predicting the chemical behavior of this class of compounds.

Advanced Analytical Methodologies for Detection and Quantification of Dipentyl Maleate

Chromatographic Techniques

Chromatography is a powerful set of techniques used to separate components of a mixture, allowing for the individual detection and quantification of analytes. Various chromatographic methods are suitable for the analysis of maleate (B1232345) esters.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Gas Chromatography (GC) is a widely used technique for separating and analyzing volatile and semi-volatile organic compounds. When coupled with Mass Spectrometry (GC-MS), it provides a highly sensitive and selective method for identification and quantification based on both retention time and mass spectral fragmentation patterns. GC and GC-MS have been applied to the analysis of maleate esters in various contexts.

For instance, a GC method was established for the determination of di-2-ethylhexyl maleate (DOM), a dialkyl maleate, synthesized from 2-ethyl hexanol and maleic acid. researchgate.net Qualitative analysis of DOM was performed using a PEG-20M polar capillary column and a hydrogen flame ionization detector (FID), and confirmed by GC-MS. researchgate.net Quantitative analysis was conducted using the internal standard method with dimethyl phthalate (B1215562) as the internal standard. researchgate.net The method showed good linearity in the range of 10 mg/L to 1000 mg/L with a correlation coefficient of 0.9993. researchgate.net The average recovery of DOM ranged from 96.98% to 100.26%, with a detection limit of 0.424 mg/L. researchgate.net

GC-MS methods have also been developed for the determination of other esters, such as phthalate esters, in various matrices, demonstrating the applicability of this technique to the analysis of diesters. oregonstate.edu These methods often utilize capillary columns (e.g., DB-5MS) and mass selective detectors (MSD) in SIM mode for enhanced sensitivity and selectivity. oregonstate.edu

GC is particularly useful for assessing the purity of Dipentyl maleate by separating it from synthesis byproducts, starting materials (like maleic acid or pentanol), and other potential impurities. GC-MS provides confirmatory identification of these components.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are versatile techniques suitable for the analysis of a wide range of compounds, including those that are less volatile or thermally labile than those typically analyzed by GC. These methods are widely used for the separation, identification, and quantification of pharmaceutical compounds and their impurities, including maleate salts and esters.

HPLC has been extensively used for the analysis of various maleate compounds, such as timolol (B1209231) maleate, enalapril (B1671234) maleate, pheniramine (B192746) maleate, and prochlorperazine (B1679090) maleate. ontosight.aizenodo.orgnih.govresearchgate.netturkjps.orgjaptronline.com These methods typically employ reversed-phase C18 columns and mobile phases consisting of mixtures of water or buffer solutions with organic solvents like methanol (B129727) or acetonitrile. zenodo.orgnih.govresearchgate.netturkjps.orgjaptronline.com UV detection is common, often at wavelengths around 210-265 nm, depending on the specific compound's chromophores. zenodo.orgnih.govresearchgate.netturkjps.orgjaptronline.comresearchgate.net

UPLC, a more recent evolution of HPLC, uses smaller particle size columns and higher pressures, offering improved resolution, speed, and sensitivity. science.govacs.org UPLC has been applied to the analysis of various pharmaceutical compounds, including maleate salts. researchgate.netscience.govmdpi.com The increased speed and sensitivity of UPLC can be advantageous for high-throughput analysis. science.gov

While direct examples for this compound were not found, the successful application of HPLC and UPLC to other maleate esters and related compounds suggests these techniques would be suitable for this compound analysis. The choice of stationary phase, mobile phase composition, flow rate, and detection wavelength would need to be optimized based on the specific chemical properties of this compound.

Method Development and Validation for Quantification

Developing and validating a chromatographic method for the quantification of this compound involves several key steps to ensure accuracy, precision, sensitivity, and robustness. Method validation typically follows guidelines from regulatory bodies such as the International Conference on Harmonisation (ICH). zenodo.orgnih.govturkjps.orgjaptronline.com

Key validation parameters include:

Specificity/Selectivity: Ensuring the method can accurately measure the analyte in the presence of other components in the sample matrix, such as impurities, degradation products, or excipients.

Linearity: Demonstrating a proportional relationship between the analyte concentration and the detector response over a defined range. This is typically assessed by analyzing a series of standards at different concentrations and plotting a calibration curve. researchgate.netzenodo.orgturkjps.orgjaptronline.comeijppr.com

Accuracy: Assessing how close the experimental results are to the true value. This is often evaluated by analyzing spiked samples with known concentrations of the analyte. researchgate.netnih.govjaptronline.comijper.orgnih.gov Recoveries between 95% and 105% are generally considered acceptable. japtronline.comijper.org

Precision: Evaluating the repeatability and intermediate precision of the method. Repeatability (intra-day precision) assesses variations within a single day, while intermediate precision (inter-day precision) assesses variations over multiple days or with different analysts/equipment. Relative standard deviation (RSD) is commonly used to express precision, with values typically expected to be below 2%. zenodo.orgnih.govjaptronline.comeijppr.comnih.gov

Detection Limit (LOD) and Quantification Limit (LOQ): Determining the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ). zenodo.orgnih.govjaptronline.comeijppr.comajol.info

Robustness: Assessing the method's ability to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate). turkjps.orgjaptronline.com

Studies on other maleate compounds demonstrate the successful validation of HPLC and UPLC methods for their quantification in various matrices, including bulk drug substances, pharmaceutical formulations, and biological fluids. zenodo.orgnih.govresearchgate.netturkjps.orgjaptronline.com For example, an RP-HPLC method for indacaterol (B1671819) maleate showed linearity from 10 to 50 µg/mL with an R² of 0.9993, LOD of 0.146 µg/mL, and LOQ of 0.442 µg/mL. zenodo.org Another RP-HPLC method for simultaneous determination of multiple drugs including enalapril maleate demonstrated linearity over specific ranges with R² > 0.999. turkjps.org

Data from method validation studies on other maleate compounds can provide insights into expected performance characteristics for this compound analysis.

AnalyteTechniqueLinearity RangeLOD (µg/mL)LOQ (µg/mL)Recovery (%)%RSD (Precision)
Di-2-ethylhexyl maleateGC-FID10 - 1000 mg/L0.99930.424 mg/LN/A96.98-100.261.97-4.38
Indacaterol maleateRP-HPLC10 - 50 µg/mL0.99930.1460.442N/A< 2
Enalapril maleateRP-HPLC1.6 - 48 µg/mL> 0.9996.2 ng/mL6.2 ng/mLN/A0.32-3.07
Prochlorperazine MaleateRP-HPLC100 - 150 µg/mL0.9991.765.3599-101< 2
Chlorpheniramine (B86927) MaleateUV-Vis4.5 - 9.5 µg/ml0.9991.4404.365N/A1.152
Chlorpheniramine MaleateUV-Vis0.018 - 0.03 mg/mL0.99931.39 x 10⁻⁴2.26 x 10⁻³95.13-104.34N/A
Pheniramine maleateTLC10.0–110.0 µg band⁻¹N/AN/AN/A≈ 100< 2

Note: Data compiled from various sources for different maleate compounds, illustrative of typical validation parameters.

Green Analytical Chemistry Approaches in Chromatography

Green Analytical Chemistry (GAC) aims to minimize the environmental impact of analytical procedures by reducing or eliminating the use of hazardous chemicals, decreasing solvent consumption, and minimizing waste generation. researchgate.netresearchgate.netmdpi.com In chromatography, GAC principles can be applied through various strategies. researchgate.net

One approach is the use of more environmentally friendly mobile phases. This can involve increasing the proportion of water in the mobile phase or utilizing less toxic organic solvents like ethanol. mdpi.commdpi.com Supercritical Fluid Chromatography (SFC), which uses supercritical carbon dioxide as the primary mobile phase, is also considered a green chromatographic technique. mdpi.com

Another strategy is the miniaturization of chromatographic systems, such as using UPLC with smaller columns and reduced flow rates, which significantly decreases solvent consumption and waste. science.govmdpi.commdpi.com Method optimization to reduce analysis time also contributes to greenness by lowering energy consumption. mdpi.commdpi.com

While specific green chromatographic methods for this compound were not found, the principles of GAC can be applied during method development for this compound. This could involve exploring mobile phase compositions with higher water content, using smaller particle columns, and optimizing run times. Greenness assessment tools like the Green Analytical Procedure Index (GAPI) or Analytical Greenness (AGREE) pictograms can be used to evaluate the environmental impact of a developed method. mdpi.com

Thin-Layer Chromatography (TLC) for Screening

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique often used for qualitative analysis, screening, and monitoring reaction progress. news-medical.net It involves separating compounds on a thin layer of stationary phase coated on a plate, typically silica (B1680970) gel or alumina.

TLC has been applied to the analysis of various maleate compounds, such as pheniramine maleate. mdpi.comnih.gov Mobile phases typically consist of mixtures of organic solvents. mdpi.comnih.gov Detection is often done by UV visualization if the compound absorbs UV light, or by using visualization reagents that react with the analyte to produce a colored spot. mdpi.comnih.govepfl.ch

TLC can be useful for quickly assessing the presence of this compound in a sample, monitoring its synthesis or degradation, or screening for the presence of impurities. While generally less quantitative than HPLC or GC, TLC can provide a rapid initial assessment. A green TLC method for pheniramine maleate and its impurities used ethanol/ethyl acetate (B1210297)/ammonia as a mobile phase and UV detection at 265 nm. mdpi.com Linearity was demonstrated for pheniramine maleate in the range of 0.5–8.0 µ g/band . mdpi.com

Spectrophotometric Methods (UV-Vis Spectroscopy)

Ultraviolet-Visible (UV-Vis) spectroscopy is a quantitative analytical technique that measures the absorption or transmission of UV or visible light through a sample. Many organic compounds, particularly those with conjugated double bonds or aromatic rings, absorb UV-Vis light, making this technique suitable for their analysis. Maleate esters contain a carbon-carbon double bond conjugated with two ester carbonyl groups, which would likely result in UV absorption.

UV-Vis spectroscopy is a fundamental technique for quantifying the concentrations of active pharmaceutical ingredients (APIs) in formulations and is used in quality control. researchgate.net It is known for its non-destructive nature and high sensitivity for suitable compounds. researchgate.net

Spectrophotometric methods have been developed and validated for the determination of various maleate compounds, including enalapril maleate and chlorpheniramine maleate, in pharmaceutical formulations. eijppr.comajol.infonih.gov These methods often involve measuring absorbance at a specific wavelength corresponding to the maximum absorption of the analyte (λmax). eijppr.comajol.infonih.gov Beer's Law, which states that absorbance is directly proportional to concentration, is the basis for quantitative analysis using UV-Vis spectroscopy. upi.edu

Method validation for UV-Vis spectrophotometric methods includes assessing parameters such as linearity, accuracy, precision, specificity, LOD, and LOQ, similar to chromatographic methods. eijppr.comajol.infonih.gov For example, a validated UV-Vis method for chlorpheniramine maleate tablets showed linearity from 0.018 to 0.03 mg/mL with an R² of 0.9993 and recoveries between 95.13% and 104.34%. ajol.info Another UV-Vis method for chlorpheniramine maleate using ratio spectra derivative spectroscopy showed linearity from 4.5-9.5 µg/ml with an R² of 0.999. eijppr.com

For this compound, a UV-Vis spectrum would need to be obtained to determine its λmax. Once the optimal wavelength is identified, a quantitative method can be developed and validated following established guidelines. UV-Vis spectroscopy offers a simple, rapid, and cost-effective approach for the quantification of this compound, particularly in relatively simple matrices where spectral interferences are minimal.

Derivative Spectrophotometry

Derivative spectrophotometry is an analytical technique that transforms a normal spectrum (zero-order) into its first, second, or higher derivatives. ajpaonline.comscholarsresearchlibrary.com This process is particularly useful for resolving overlapping spectral bands, eliminating baseline shifts and tilts, and enhancing the selectivity and sensitivity of spectrophotometric analysis, especially in multicomponent systems. ajpaonline.comscholarsresearchlibrary.com Derivative spectrophotometry is widely used in pharmaceutical analysis, environmental monitoring, and the analysis of food and cosmetics. scholarsresearchlibrary.com It can be applied to determine active ingredients, detect impurities, and study degradation products. scholarsresearchlibrary.com While the provided search results discuss the application of derivative spectrophotometry for other maleate compounds like enalapril maleate and chlorpheniramine maleate, they highlight the general principles and advantages of this technique for analyzing compounds, often in mixtures where spectral overlap is an issue. derpharmachemica.comeijppr.com The technique allows for the quantification of analytes without prior separation in some cases. scholarsresearchlibrary.com

Dual Wavelength and Mean Centering Techniques

Dual wavelength spectrophotometry is a method designed to analyze a specific component in a mixture by measuring the absorbance difference between two wavelengths where interfering components have the same absorbance. ajpaonline.comekb.eg This approach effectively cancels out the interference from other substances, allowing for the direct determination of the target analyte's concentration. ajpaonline.com The principle relies on the absorbance difference at two selected wavelengths being directly proportional to the concentration of the component of interest, independent of the interfering component. ajpaonline.com

Mean centering is a data preprocessing technique often used in multivariate data analysis and spectrophotometry, particularly with ratio spectra. gastonsanchez.comkent.edunumberanalytics.com It involves subtracting the mean of a variable (or spectrum) from each observation (or data point). gastonsanchez.comkent.edu In the context of spectrophotometric analysis, mean centering of ratio spectra can help to eliminate the contribution of interfering substances and enhance the analytical signal for the analyte of interest. researchgate.net This technique can be used for the simultaneous determination of multiple components in a mixture, even in the presence of overlapping spectra. derpharmachemica.comresearchgate.net Studies on other compounds, such as the simultaneous determination of lercanidipine (B1674757) HCl and enalapril maleate, demonstrate the application of dual wavelength and mean centering techniques for quantitative analysis without the need for separation steps. derpharmachemica.com

Integration of hyphenated techniques (e.g., LC-MS, GC-MS)

Hyphenated techniques combine the separation power of chromatography with the identification and quantification capabilities of mass spectrometry. LC-MS and GC-MS are widely used for the analysis of complex samples, offering high sensitivity, selectivity, and the ability to identify unknown compounds. wikipedia.orgmeasurlabs.com

GC-MS (Gas Chromatography-Mass Spectrometry) is suitable for the analysis of volatile and semi-volatile compounds. It involves separating the components of a sample by gas chromatography, followed by their detection and identification by mass spectrometry. researchgate.netoregonstate.edu GC-MS has been applied in the analysis of various organic compounds, including some maleate esters. researchgate.netoregonstate.edu For example, GC-MS has been used for the qualitative and quantitative analysis of di-2-ethylhexyl maleate. researchgate.net The technique can provide good linearity, recovery rates, and low detection limits for target analytes. researchgate.netnih.govscielo.br The separation is typically achieved using capillary columns with specific stationary phases, and detection is performed using a mass selective detector. researchgate.netoregonstate.edu

LC-MS (Liquid Chromatography-Mass Spectrometry) is particularly useful for the analysis of non-volatile and thermally labile compounds. wikipedia.org It couples the separation achieved by liquid chromatography with the sensitive detection and structural information provided by mass spectrometry. wikipedia.orgmeasurlabs.com LC-MS is widely applied in various fields, including pharmaceutical analysis, environmental monitoring, and food safety. wikipedia.orgmeasurlabs.com It allows for the separation and detection of multiple components in complex matrices. wikipedia.orgmeasurlabs.com While specific studies on this compound using LC-MS were not prominently featured in the search results, the general applicability of LC-MS for analyzing organic compounds in complex samples, including those of environmental and biological origin, is well-established. wikipedia.orgmeasurlabs.comnih.govmdpi.com The technique can achieve high sensitivity and selectivity, making it suitable for trace analysis. measurlabs.commdpi.com

The integration of these hyphenated techniques provides robust methodologies for the comprehensive analysis of compounds like this compound, enabling both their detection and accurate quantification in diverse sample types.

Future Research Directions and Perspectives on Dipentyl Maleate

Exploration of Novel Synthetic Routes

Future research in the synthesis of dipentyl maleate (B1232345) could focus on developing novel and more efficient routes. Current esterification processes, such as the reaction of maleic anhydride (B1165640) with alcohols, often involve catalysts and can be slow in the later stages, particularly the formation of the diester from the monoester. pan.pl Exploring alternative catalytic systems, including heterogeneous catalysts, and optimizing reaction conditions could lead to improved yields and reduced reaction times. Microwave-assisted synthesis has shown promise in the esterification of related maleate compounds, suggesting a potential avenue for investigation with dipentyl maleate. researchgate.net Additionally, research into biocatalytic synthesis using enzymes like lipases could offer greener and more selective routes for the production of specialty polymers from biomass-derived monomers, a concept potentially applicable to maleate esters. mdpi.com Novel solid-phase synthesis techniques, although demonstrated for different compound classes, highlight the potential for developing innovative approaches to ester synthesis. acs.orgresearchgate.netacs.org

Design and Synthesis of Advanced this compound-Based Materials

The incorporation of maleate units into polymers is a known strategy for developing materials with specific properties, such as those used in coatings, adhesives, sealants, and elastomers through reactions like the Michael addition with amines. wikipedia.orgwikipedia.org Future research could explore the design and synthesis of novel advanced materials specifically incorporating this compound. This could involve developing new copolymer architectures, investigating different polymerization techniques, or utilizing this compound in the creation of bio-based and biodegradable materials for sustainable engineering solutions. researchgate.netmdpi.com The development of materials for applications such as chemical sensors or for use in energy storage devices also represents potential areas for incorporating this compound-based structures. mdpi.com

Deeper Understanding of Complex Reaction Mechanisms

A more in-depth understanding of the complex reaction mechanisms involving this compound is crucial for optimizing its synthesis and exploring new applications. Studies on the esterification of maleic anhydride with alcohols have revealed the multi-stage nature of the reaction and the influence of factors like proton concentration and water removal on the mechanism. pan.plrevmaterialeplastice.ro Further research could delve into the specific kinetics and mechanisms of this compound formation under various conditions and with different catalytic systems. Investigating side reactions, such as isomerization of the maleate to the fumarate (B1241708) form or branching reactions, is also important for controlling product purity and yield. revmaterialeplastice.ro Understanding the mechanisms of reactions where this compound acts as a dienophile in processes like the Diels-Alder reaction could lead to the development of new synthetic strategies. wikipedia.orgacs.org Computational modeling can play a significant role in elucidating these complex mechanisms at a molecular level. researchgate.netuoguelph.ca

Enhanced Environmental Remediation Strategies

While the direct use of this compound in environmental remediation is not widely reported in the provided context, research into the remediation of related compounds and the development of new adsorbent materials suggests potential future directions. Studies on the remediation of contaminants like diphenyl ether herbicides highlight the use of techniques such as bioremediation, photocatalysis, and the development of novel adsorbents from various materials, including waste materials and bio-based resources. mdpi.comunipa.itmdpi.comnih.govresearchgate.net Future research could investigate if this compound or materials derived from it could be effective in adsorbing or degrading specific pollutants. Exploring the potential for developing green adsorbents based on this compound or its derivatives aligns with the growing focus on sustainable remediation technologies. mdpi.com

Advancements in Computational Modeling and Predictive Chemistry

Computational modeling and predictive chemistry tools are increasingly valuable in chemical research, from predicting molecular properties and reaction rates to designing new materials and understanding complex biological interactions. nih.govdartmouth.edu Future research on this compound can significantly benefit from advancements in this field. This could involve using computational models to predict optimal synthesis routes, study reaction mechanisms in detail, screen for potential applications based on predicted interactions with other molecules or materials, and assess environmental fate and transport. researchgate.netuoguelph.canih.gov Computational materials science can aid in the design and optimization of this compound-based materials with desired properties. dartmouth.edu

Interdisciplinary Research Opportunities

Research involving this compound offers numerous opportunities for interdisciplinary collaboration. Combining expertise from chemistry, materials science, chemical engineering, and environmental science could lead to innovative solutions in areas such as sustainable materials development, novel synthesis methodologies, and environmental protection. monash.edu.mytimeshighereducation.comjournaltocs.ac.uknordforsk.orgnsf.govmanchester.ac.uk For instance, collaborations between chemists and engineers could focus on scaling up novel synthetic routes or designing processes for the production of this compound-based materials. timeshighereducation.com Linking chemical research with environmental science could drive the development of effective remediation strategies. mdpi.comunipa.itmdpi.comnih.govresearchgate.net Interdisciplinary approaches are crucial for addressing complex challenges that extend beyond the boundaries of a single discipline. timeshighereducation.comnordforsk.orgnsf.gov

Q & A

Q. What spectroscopic techniques characterize this compound’s interactions with biomolecules in pharmaceutical formulations?

  • Methodological Answer : Use NMR (¹H/¹³C) to study hydrogen bonding with APIs. Employ FTIR-ATR to monitor ester carbonyl shifts (1700–1750 cm⁻¹) in lipid bilayers. Validate binding constants via isothermal titration calorimetry (ITC) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.